trans-2-(3-Fluorophenyl)vinylboronic acid
Description
BenchChem offers high-quality trans-2-(3-Fluorophenyl)vinylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(3-Fluorophenyl)vinylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(E)-2-(3-fluorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKUGHKGCSZJO-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247887 | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-22-2 | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
trans-2-(3-Fluorophenyl)vinylboronic acid CAS number
Technical Whitepaper: trans-2-(3-Fluorophenyl)vinylboronic acid
Executive Summary
trans-2-(3-Fluorophenyl)vinylboronic acid (CAS: 849062-24-4) is a specialized organoboron reagent critical to the synthesis of fluorinated stilbenes and conjugated systems in medicinal chemistry. As a stable trans (E)-alkenylboronic acid, it serves as a pivotal nucleophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The strategic incorporation of the 3-fluorophenyl moiety allows medicinal chemists to modulate the metabolic stability and lipophilicity of drug candidates without significantly altering steric bulk (the "Fluorine Effect"). This guide outlines the physicochemical profile, synthetic utility, and rigorous experimental protocols required to maximize the efficiency of this reagent.
Technical Specifications & Physicochemical Profile
To ensure reproducibility, researchers must verify the identity and purity of the starting material. The trans geometry is critical for stereoselective synthesis; contamination with the cis isomer or the de-boronated styrene can compromise yield.
| Property | Specification |
| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |
| Synonyms | (E)-(3-Fluorostyryl)boronic acid; [(E)-2-(3-fluorophenyl)ethenyl]boronic acid |
| CAS Number | 849062-24-4 |
| Molecular Formula | C₈H₈BFO₂ |
| Molecular Weight | 165.96 g/mol |
| Appearance | White to off-white powder |
| Stereochemistry | trans (E) > 95% |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents |
| Storage | 2-8°C; Hygroscopic (Store under inert gas to prevent boroxine formation) |
Synthetic Route & Manufacturing Logic
Understanding the origin of the reagent helps in troubleshooting impurities. The industrial standard for synthesizing trans-vinylboronic acids is the hydroboration of terminal alkynes .
The Reaction Pathway: The synthesis typically employs 1-ethynyl-3-fluorobenzene as the precursor. Hydroboration with catecholborane or pinacolborane, followed by hydrolysis (if necessary), yields the trans-alkenylboronic acid via syn-addition of the B-H bond across the triple bond.
Figure 1: Synthesis Workflow
Caption: Stereoselective synthesis via hydroboration. The syn-addition mechanism guarantees the trans (E) geometry of the final boronic acid.
Application: Suzuki-Miyaura Cross-Coupling
The primary utility of CAS 849062-24-4 is in the formation of C(sp2)-C(sp2) bonds. The vinylboronic acid acts as the nucleophilic partner, coupling with aryl halides to form unsymmetrical stilbenes.
Mechanistic Insight: Unlike arylboronic acids, vinylboronic acids are more susceptible to protodeboronation (loss of the boron group) under harsh basic conditions. Therefore, the choice of base and solvent is critical. Weak bases (e.g., K₃PO₄, NaHCO₃) are preferred over strong hydroxides to maintain the integrity of the vinyl-boron bond during the transmetallation step.
Figure 2: Catalytic Cycle & Critical Control Points
Caption: The Suzuki-Miyaura cycle. The Transmetallation step (Red) is the rate-determining step where base selection prevents side reactions.
Experimental Protocol: Synthesis of (E)-3-Fluoro-stilbene Derivatives
Objective: To couple trans-2-(3-Fluorophenyl)vinylboronic acid with an aryl bromide (e.g., 4-bromoanisole) with >90% stereoretention.
Reagents:
-
Boronic Acid: 1.2 equivalents (CAS 849062-24-4)
-
Electrophile: 1.0 equivalent (Aryl Bromide)
-
Catalyst: 5 mol% Pd(PPh₃)₄ (Tetrakis)
-
Base: 2.0 equivalents Na₂CO₃ (2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with the Aryl Bromide (1.0 mmol), trans-2-(3-Fluorophenyl)vinylboronic acid (199 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Note: Weighing the catalyst in air is permissible if done quickly, but an inert glovebox is preferred for high consistency.
-
-
Solvent Degassing (Crucial):
-
Add DME (4 mL) and 2M Na₂CO₃ (1 mL).
-
Sparge the mixture with Argon or Nitrogen for 10-15 minutes.
-
Reasoning: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.
-
-
Reaction:
-
Seal the vial and heat to 85°C for 4–12 hours.
-
Monitor via TLC or LC-MS. Look for the disappearance of the aryl bromide.
-
Checkpoint: If the reaction stalls, add 1-2 mol% additional catalyst.
-
-
Work-up:
-
Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient. The product is typically non-polar.
-
Handling, Stability & Safety
-
Boroxine Formation: Like many boronic acids, this compound can spontaneously dehydrate to form a cyclic trimeric anhydride (boroxine). This is reversible. If the melting point appears high or solubility is poor, the compound may exist as the boroxine. Adding a small amount of water or base during the reaction hydrolyzes it back to the active monomeric acid.
-
Protodeboronation: The vinyl-boron bond is sensitive. Avoid storing the compound in solution for long periods.
-
Safety: Treat as a standard organic irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16064789, (E)-(3-Fluorostyryl)boronic acid. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Retrieved from [Link]
Strategic Utilization of trans-2-(3-Fluorophenyl)vinylboronic Acid in Medicinal Chemistry
Executive Summary
trans-2-(3-Fluorophenyl)vinylboronic acid (CAS: 849062-22-2) is a specialized organoboron reagent used primarily in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structural significance lies in its ability to introduce the (E)-3-fluorostyryl moiety into drug scaffolds. This motif is highly valued in medicinal chemistry for two reasons: the trans-alkene provides a rigid linker that extends conjugation, while the meta-fluorine atom modulates lipophilicity and blocks metabolic oxidation at the phenyl ring without imposing the steric penalty of an ortho substituent.
This technical guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and application in high-fidelity synthesis.
Part 1: Physicochemical Profile
Core Data Table
The following data establishes the baseline identity of the compound. Researchers must note the distinction between the theoretical molecular weight and the effective molecular weight due to anhydride formation.
| Property | Specification |
| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |
| CAS Number | 849062-22-2 |
| Molecular Formula | C₈H₈BFO₂ |
| Molecular Weight | 165.96 g/mol |
| Exact Mass | 165.96 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 184–186 °C (Literature value) |
| Stereochemistry | trans (E) isomer |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in non-polar solvents.[2] |
The Boroxine Equilibrium (Critical for Stoichiometry)
While the molecular weight is formally 165.96 g/mol , boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines (anhydrides). This is an equilibrium process driven by storage conditions (dryness) and solvent choice.
-
Impact: A "pure" sample may actually contain a mixture of the free acid and the boroxine.
-
Correction: If high-precision stoichiometry is required (e.g., kinetic studies), it is recommended to assume a slight excess or to titrate the active boron species. In most synthetic applications, using a 1.2–1.5 molar equivalent relative to the halide compensates for this variance.
Part 2: Synthetic Utility & Mechanism
The Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is the formation of C(sp²)–C(sp²) bonds. The trans-vinyl group acts as a "molecular wire," connecting the fluorophenyl headgroup to a core scaffold (e.g., a heterocycle).
Why 3-Fluoro?
-
Electronic Effect: The fluorine at the meta position withdraws electrons inductively (-I effect) without the resonance donation seen in para substitution, deactivating the ring slightly against oxidative metabolism.
-
Conformation: Unlike ortho-substitution, the meta-F does not twist the styrene plane, maintaining planarity and conjugation.
Reaction Mechanism
The coupling follows the standard Pd(0)/Pd(II) catalytic cycle.[3] The critical step for vinylboronic acids is Transmetallation , which requires the activation of the boron center by a base (formation of a boronate "ate" complex).
Part 3: Experimental Protocols
Standard Coupling Protocol
Objective: Coupling trans-2-(3-fluorophenyl)vinylboronic acid with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
trans-2-(3-Fluorophenyl)vinylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to halide)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a reaction vial or round-bottom flask and allow it to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the flask with the Aryl Bromide, Boronic Acid, and Pd catalyst.
-
Note: Air-sensitive catalysts must be handled quickly or in a glovebox.
-
-
Degassing (CRITICAL): Add the 1,4-Dioxane. Sparge the solvent with inert gas for 10–15 minutes. Oxygen is the primary cause of catalyst death (homocoupling).
-
Base Addition: Add the degassed aqueous K₂CO₃ solution via syringe.
-
Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor via TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry the organic layer over MgSO₄.
-
Purification: Concentrate and purify via flash column chromatography (Silica Gel).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Protodeboronation | Switch to anhydrous conditions (Cs₂CO₃/DMF) to reduce hydrolysis of the C-B bond. |
| Homocoupling | Oxygen presence | Increase degassing time; ensure inert atmosphere is maintained. |
| Isomerization | High Temp / Long Time | Avoid heating above 100 °C; cis/trans isomerization can occur under prolonged stress. |
Part 4: Quality Control & Characterization
To validate the integrity of the reagent or the final product, rely on NMR spectroscopy.
Proton NMR (¹H NMR)
The vinyl protons provide the definitive proof of stereochemistry.
-
Chemical Shift: Typically
6.0 – 7.5 ppm region. -
Coupling Constant (
): The coupling constant between the two vinyl protons is diagnostic.- : Confirms trans (E) configuration.
- : Indicates cis (Z) contamination (degraded or impure starting material).
Fluorine NMR (¹⁹F NMR)
-
Signal: Look for a singlet (or multiplet depending on resolution) around -110 to -115 ppm . This confirms the presence and integrity of the fluorine atom on the phenyl ring.
Part 5: Handling & Stability
Protodeboronation
Vinyl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond replaced by H). This is accelerated by:
-
High pH: Strong bases can promote decomposition.
-
Metal Contaminants: Trace metals in solvents can catalyze this pathway.
Storage Recommendation: Store at 2–8 °C under an inert atmosphere. If the compound turns yellow or brown, it indicates oxidation or polymerization.
References
-
Sigma-Aldrich. (n.d.). trans-2-(3-Fluorophenyl)vinylboronic acid Product Specification. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed discussion on boroxine equilibrium and stability).
-
Parchem Fine & Specialty Chemicals. (n.d.). Trans-2-(3-Fluorophenyl)Vinylboronic Acid Datasheet. Retrieved from
Sources
trans-2-(3-Fluorophenyl)vinylboronic acid chemical properties
Title: trans-2-(3-Fluorophenyl)vinylboronic Acid: Technical Guide to Chemical Properties & Synthetic Applications
Executive Summary
trans-2-(3-Fluorophenyl)vinylboronic acid (CAS: 849062-22-2) is a specialized organoboron reagent used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] As a styrylboronic acid derivative, it serves as a critical building block for introducing the trans-3-fluorostyryl motif into complex organic frameworks. This moiety is particularly valuable in medicinal chemistry, where the fluorine substituent modulates metabolic stability, lipophilicity, and protein-ligand binding interactions without significantly altering steric bulk. This guide details its physicochemical properties, mechanistic behavior, and standardized protocols for its application.
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |
| Synonyms | (E)-(3-Fluorostyryl)boronic acid; [(E)-2-(3-Fluorophenyl)ethenyl]boronic acid |
| CAS Number | 849062-22-2 |
| Molecular Formula | C₈H₈BFO₂ |
| Molecular Weight | 165.96 g/mol |
| Structure | trans-alkene geometry (E-isomer) |
| Appearance | White to off-white powder |
| Melting Point | 184–186 °C (decomposes) |
| Solubility | Soluble in MeOH, EtOH, THF, DMSO; sparingly soluble in non-polar solvents (Hexane) |
Reactivity Profile & Mechanistic Insights
The Suzuki-Miyaura Coupling Mechanism
The primary utility of trans-2-(3-Fluorophenyl)vinylboronic acid lies in its ability to transfer the styryl group to aryl or vinyl halides while retaining its olefinic geometry. The reaction proceeds via the catalytic cycle of Pd(0)/Pd(II):
-
Oxidative Addition: A Pd(0) species inserts into the C-X bond of the electrophile (aryl halide).
-
Transmetallation: This is the rate-determining step for many boronic acids. The boronic acid must first be activated by a base (e.g., hydroxide, carbonate) to form a reactive boronate species [Ar-B(OH)₃]⁻. This "ate" complex is more nucleophilic and facilitates the transfer of the organic group to the palladium center.
-
Note on Fluorine Effect: The electron-withdrawing nature of the 3-fluoro substituent on the phenyl ring decreases the electron density on the boron atom via induction. This increases the Lewis acidity of the boron center, potentially accelerating the formation of the reactive boronate species compared to non-fluorinated analogs.
-
-
Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.
Stereochemical Retention
A defining feature of this reagent is the robust retention of the trans (E) configuration throughout the coupling process. Unlike vinyl metals that can isomerize, the stereochemical integrity of vinylboronic acids is generally preserved because the transmetallation step occurs with retention of configuration at the alkenyl carbon.
Stability & Side Reactions
-
Protodeboronation: Vinylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond by protons), especially under harsh basic conditions or high temperatures. The 3-fluoro group, while stabilizing the C-B bond against oxidation, can slightly increase susceptibility to hydrolytic cleavage if the reaction pH is not controlled.
-
Polymerization: As a styrene derivative, the compound can undergo spontaneous polymerization if stored improperly (exposure to light/heat).
Visualization: Catalytic Cycle & Workflow
Figure 1: Mechanistic Pathway & Experimental Workflow
The following diagram illustrates the stereospecific catalytic cycle and the logical flow for a standard coupling protocol.
Caption: Left: The Pd(0)/Pd(II) catalytic cycle highlighting the critical transmetallation step. Right: Step-by-step experimental workflow for optimal yield.
Standardized Experimental Protocol
Objective: Synthesis of a trans-3-fluorostilbene derivative via cross-coupling.
Reagents:
-
trans-2-(3-Fluorophenyl)vinylboronic acid (1.1 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (for sensitive substrates)
-
Solvent: DME/Water (2:1) or Toluene/EtOH/Water (4:1:1)
Procedure:
-
Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), trans-2-(3-Fluorophenyl)vinylboronic acid (1.1 mmol, 183 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Inertion: Cap the vessel and purge with argon or nitrogen for 5 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 4 mL DME) and the base solution (e.g., 2 mL of 2M aq. Na₂CO₃) via syringe.
-
Reaction: Heat the mixture to 85 °C (oil bath) or 100 °C (microwave) for 4–12 hours. Monitor reaction progress via TLC or LC-MS to ensure consumption of the aryl halide.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the pure trans-stilbene product.
Critical Control Points:
-
Degassing: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd catalyst. Thorough degassing is non-negotiable.
-
Base Choice: If the substrate contains base-sensitive groups (e.g., esters), switch Na₂CO₃ for weaker bases like K₃PO₄ or use anhydrous conditions (CsF in Dioxane).
Handling, Storage & Stability
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
-
Stability: The compound is stable as a solid for months if kept dry and cold. Solutions should be prepared fresh.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required.
-
Dehydration: On prolonged heating or storage, boronic acids can dehydrate to form boroxines (cyclic trimers). This is reversible in aqueous reaction media and generally does not affect stoichiometry (calculate based on monomer).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Parchem Fine & Specialty Chemicals. (n.d.). Trans-2-(3-Fluorophenyl)Vinylboronic Acid Product Page. Link
Sources
(E)-2-(3-Fluorophenyl)ethenylboronic acid structure
Technical Monograph: (E)-2-(3-Fluorophenyl)ethenylboronic acid
Executive Summary (E)-2-(3-Fluorophenyl)ethenylboronic acid (CAS 849062-22-2) is a specialized organoboron building block critical to the synthesis of fluorinated stilbenes and polycyclic aromatic hydrocarbons (PAHs) in medicinal chemistry.[1] Distinguished by its trans (E) alkene geometry and the metabolic stability conferred by the 3-fluorophenyl motif, this compound serves as a primary linchpin in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This guide delineates the structural parameters, validated synthetic pathways, and handling protocols required to utilize this reagent with high fidelity in drug discovery workflows.
Chemical Identity & Physicochemical Properties
The compound is characterized by a boronic acid moiety attached to a vinyl group in the trans configuration relative to a 3-fluorophenyl ring. The E-isomer is thermodynamically preferred and essential for stereoselective coupling reactions.
| Property | Data |
| IUPAC Name | (E)-(3-Fluorostyryl)boronic acid |
| CAS Number | 849062-22-2 |
| Molecular Formula | C₈H₈BFO₂ |
| Molecular Weight | 165.96 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 184–186 °C (lit.)[1][2] |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Architecture
The synthesis of (E)-2-(3-Fluorophenyl)ethenylboronic acid relies on the stereoselective hydroboration of terminal alkynes.[1] The anti-Markovnikov addition of the B-H bond across the alkyne ensures the terminal boron placement, while the steric demands of the hydroborating agent dictate the E-selectivity.
Core Synthesis Workflow
The most robust route utilizes 1-ethynyl-3-fluorobenzene as the starting material.[1] Direct hydroboration with catecholborane or pinacolborane, followed by hydrolysis, yields the free acid.
Detailed Protocol: Hydroboration-Hydrolysis
Note: This protocol is adapted for high stereocontrol (>98% E-isomer).
Reagents:
-
1-Ethynyl-3-fluorobenzene (1.0 equiv)[1]
-
Catecholborane (1.2 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
-
Quench: Water/Ice[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask and purge with Argon. Charge with 1-ethynyl-3-fluorobenzene (10 mmol) and anhydrous toluene (20 mL).[1]
-
Addition: Cool the solution to 0°C. Add catecholborane (12 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 70°C for 4 hours. Monitor via TLC or GC-MS for the disappearance of the alkyne.
-
Hydrolysis: Cool the mixture to 0°C. Slowly add ice-cold water (30 mL) to hydrolyze the catechol ester. Stir vigorously for 2 hours. Caution: Hydrogen gas evolution may occur.[1]
-
Isolation: Filter the precipitated solid (boronic acid). If the product remains in the organic phase, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from a mixture of water/methanol or hexane/EtOAc to remove boroxine byproducts.
Mechanistic Application: Suzuki-Miyaura Coupling[1][3]
The primary utility of this boronic acid is the introduction of the 3-fluorostyryl moiety into aryl halides. The reaction proceeds with retention of configuration , preserving the E-geometry established during synthesis.
Catalytic Cycle & Stereochemistry
The cycle involves oxidative addition of the aryl halide, transmetalation of the vinyl boronate (facilitated by base), and reductive elimination.
Optimization for Fluorinated Substrates:
-
Base Selection: Weak bases (K₃PO₄, Cs₂CO₃) are preferred over strong alkoxides to prevent protodeboronation, which can be accelerated by the electron-withdrawing fluorine substituent.[1]
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard. For sterically hindered partners, switch to Pd₂dba₃/S-Phos.[1]
Characterization & Quality Control
Validating the structure requires confirming the E-geometry and the integrity of the boronic acid moiety.
1H NMR Interpretation (DMSO-d₆, 400 MHz):
-
Vinyl Protons: The hallmark of the E-isomer is the large coupling constant (
) between the vinylic protons.-
~6.5–7.5 ppm: Two doublets (or multiplet overlap). Look for
. -
Note: A
value of ~10–12 Hz would indicate the Z-isomer (impurity).[1]
-
~6.5–7.5 ppm: Two doublets (or multiplet overlap). Look for
-
Aromatic Region:
7.0–7.5 ppm. The 3-fluoro substitution pattern creates a complex multiplet due to H-H and H-F coupling. -
Boronic Acid Protons:
~8.0–8.2 ppm (Broad singlet, 2H, B(OH)₂). This peak may disappear if D₂O exchange is performed.
Stability Check (Boroxine Cycle): Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).
-
Observation: In NMR, multiple sets of peaks may appear if the sample is dry. Adding a drop of D₂O usually simplifies the spectrum by hydrolyzing the boroxine back to the monomeric acid in situ.
Safety & Handling Protocol
Hazard Classification (GHS):
Handling Precautions:
-
Dehydration Risk: Boronic acids dehydrate thermally. Do not heat above 50°C during drying unless under vacuum.
-
Storage: Store at 2–8°C. While relatively air-stable, long-term exposure to humidity can cause variable stoichiometry (acid vs. anhydride).[1] Keep in a tightly sealed container with a desiccant.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood to avoid inhalation of dust.
References
-
Sigma-Aldrich. Product Specification: trans-2-(3-Fluorophenyl)vinylboronic acid (CAS 849062-22-2).[1]Link[1]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
-
Brown, H. C., & Gupta, S. K. (1975). "Catecholborane. A new, mild, and selective hydroboration reagent."[1] Journal of the American Chemical Society, 97(18), 5249-5255.[1] Link[1]
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275-286.[1] Link[1]
-
PubChem. Compound Summary: (E)-(3-Fluorostyryl)boronic acid.[1] National Library of Medicine. Link[1]
Sources
An In-depth Technical Guide to trans-2-(3-Fluorophenyl)vinylboronic acid for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
Trans-2-(3-Fluorophenyl)vinylboronic acid, identified by its CAS number 849062-22-2, has emerged as a critical reagent in the fields of medicinal chemistry and materials science.[1] Its unique structural features—a trans-vinylboronic acid moiety attached to a fluorinated phenyl ring—make it a highly versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of this valuable synthetic intermediate.
Commercial Availability and Supplier Information
Trans-2-(3-Fluorophenyl)vinylboronic acid is readily available from a range of specialty chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities for process development. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and technical support.
Table 1: Prominent Commercial Suppliers of trans-2-(3-Fluorophenyl)vinylboronic acid
| Supplier | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | ≥95% | Grams to Kilograms | Often provides detailed analytical data and safety information on their website.[2] |
| Amerigo Scientific | High Purity | Inquire for details | A specialized distributor serving the life sciences.[3] |
| Parchem | Inquire for details | Bulk and specialty quantities | A global supplier of specialty chemicals.[1] |
| Huateng Pharma | Inquire for details | Inquire for details | A supplier of pharmaceutical intermediates.[4] |
Physicochemical Properties and Technical Specifications
A thorough understanding of the physicochemical properties of trans-2-(3-Fluorophenyl)vinylboronic acid is essential for its effective use in synthesis.
Table 2: Key Technical Specifications
| Property | Value | Source |
| CAS Number | 849062-22-2 | [1] |
| Molecular Formula | C₈H₈BFO₂ | [1] |
| Molecular Weight | 165.96 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General Observation |
| Purity | ≥95% to >97% | [2] |
| Synonyms | (E)-2-(3-Fluorophenyl)ethenylboronic acid | [2] |
Structural and Spectroscopic Data:
While specific, supplier-provided spectra for this exact compound are not always publicly available, the expected NMR signals can be inferred from the structure and data for analogous compounds.
-
¹H NMR: Aromatic protons would appear in the range of δ 7.0-7.5 ppm. The vinyl protons would likely be observed as doublets in the δ 6.0-7.0 ppm region, with a large coupling constant characteristic of a trans configuration. The B(OH)₂ protons are often broad and may exchange with solvent.
-
¹³C NMR: Aromatic and vinyl carbons would be present, with the carbon attached to fluorine showing a characteristic large coupling constant in the ¹³C spectrum.
-
¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring would be expected.
-
¹¹B NMR: A broad singlet characteristic of a boronic acid would be observed, typically in the range of δ 20-30 ppm.[5]
It is highly recommended to obtain lot-specific analytical data from the supplier or to perform in-house characterization to confirm the identity and purity of the material before use.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of trans-2-(3-Fluorophenyl)vinylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the stereospecific introduction of the 3-fluorostyrenyl moiety into a wide range of organic molecules.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (or triflate) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step typically requires the activation of the boronic acid with a base.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.
pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_halide [label="R-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_boronate [label="R-Pd(II)L_n-R'", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
pd0 -> pd2_halide [label="Oxidative Addition\n(R-X)"]; pd2_halide -> pd2_boronate [label="Transmetalation\n(R'-B(OH)2, Base)"]; pd2_boronate -> pd0 [label="Reductive Elimination\n(R-R')"]; }
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling
The following is a generalized, field-proven protocol for the Suzuki-Miyaura coupling of an aryl bromide with trans-2-(3-Fluorophenyl)vinylboronic acid. It is important to note that reaction conditions may need to be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
trans-2-(3-Fluorophenyl)vinylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., DME/water, toluene/water, dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl bromide, trans-2-(3-Fluorophenyl)vinylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent system to the flask.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-fluorostyrenyl motif can be a strategic approach in drug design to enhance the biological activity and pharmacokinetic profile of a lead compound. Boronic acids and their derivatives are recognized as privileged structures in medicinal chemistry, with several boron-containing drugs approved for clinical use.[6]
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemical reagents, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents. Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can sometimes affect their reactivity. It is advisable to store them in a tightly sealed container.
Conclusion
Trans-2-(3-Fluorophenyl)vinylboronic acid is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its commercial availability and the strategic importance of the 3-fluorostyrenyl moiety in medicinal chemistry and materials science make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction conditions will enable its effective application in the synthesis of novel and impactful compounds.
References
- Royal Society of Chemistry. (2010, September 15).
-
Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
ResearchGate. The 11 B-NMR spectra of. Retrieved from [Link]
-
National Center for Biotechnology Information. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Retrieved from [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. 2-(2-Fluorophenyl)ethenylboronic acid. Retrieved from [Link]
-
University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
-
MDPI. Spectroelectrochemical Properties and Catalytic Activity in Cyclohexane Oxidation of the Hybrid Zr/Hf-Phthalocyaninate-Capped Nickel(II) and Iron(II) tris-Pyridineoximates and Their Precursors. Retrieved from [Link]
-
Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
National Center for Biotechnology Information. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... Retrieved from [Link]
-
Amerigo Scientific. trans-2-(3-Fluorophenyl)Vinylboronic Acid. Retrieved from [Link]
-
MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][7]-Fused Indole Heterocycles. Retrieved from [Link]
-
The American Society for Pharmacology and Experimental Therapeutics. Binding Interactions of NS6740, a Silent Agonist of the α7 Nicotinic Acetylcholine Receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
-
MDPI. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Retrieved from [Link]
Sources
Storage and Stability of trans-2-(3-Fluorophenyl)vinylboronic Acid: A Technical Guide
Executive Summary
trans-2-(3-Fluorophenyl)vinylboronic acid (CAS 849062-22-2) presents a unique stability challenge in drug development. Unlike saturated alkyl boronic acids, this molecule possesses a "dual-threat" functionality: a vinyl group susceptible to radical polymerization and photoisomerization, and a boronic acid moiety prone to reversible dehydration (boroxine formation) and protodeboronation.
This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic understanding of degradation and a self-validating protocol for storage and quality control.
Part 1: Chemical Profile & Intrinsic Instability
To store this reagent effectively, one must understand the thermodynamic and kinetic forces driving its degradation.
The Boroxine Cycle (Reversible Dehydration)
Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines . This process is driven by entropy and the removal of water.
-
Mechanism:
-
Impact: While often considered an impurity, the boroxine form is frequently chemically competent in Suzuki-Miyaura couplings. However, it alters the molecular weight stoichiometry, leading to under-loading of the reagent in precise catalytic cycles.
Vinyl-Specific Degradation (Irreversible)
The vinyl linker adds two critical instability vectors not present in phenylboronic acids:
-
Radical Polymerization: The styryl double bond can undergo oligomerization, particularly if initiated by trace peroxides or light.
-
Protodeboronation: While vinyl boronic acids are generally more resistant to protodeboronation than heteroaryl boronic acids (e.g., 2-pyridyl), they can still fragment under high pH or in the presence of specific metal salts (Cu, Zn) [1].[1][2]
Visualization of Degradation Pathways
Figure 1: The dynamic equilibrium and irreversible degradation pathways.[1] Note that while the Boroxine cycle is reversible, polymerization and protodeboronation are terminal events.
Part 2: Optimal Storage Protocol
Based on the physicochemical properties (MP: 184-186 °C) and the degradation mechanisms above, the following storage protocol is required to maintain >98% purity over 12+ months.
The "Gold Standard" Protocol (Long-Term Storage)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits radical polymerization of the vinyl group and slows the rate of oxidative deboronation. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents radical initiation) and moisture (controls boroxine equilibrium). |
| Container | Amber Glass Vial | Amber glass blocks UV light (preventing trans-to-cis photoisomerization). Glass is preferred over plastic to prevent leaching of plasticizers which can initiate radical chemistry. |
| Desiccant | External Only | Store the vial inside a secondary container (desiccator) with Drierite. Do not place desiccant directly in contact with the powder to avoid excessive dehydration to the boroxine form. |
Short-Term Handling (Benchtop)
-
Hygroscopicity: The material is mildly hygroscopic.[3] Allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold solid, which accelerates hydrolysis or clumping.
-
Solution Stability: Avoid storing in solution (e.g., THF, MeOH) for >24 hours. If necessary, store solutions at -20°C. In alcohols, the boronic acid will rapidly form boronic esters (e.g., dimethyl ester in methanol), changing the species entirely.
Part 3: Quality Control & Self-Validating Systems
Before committing this reagent to a high-value GMP synthesis or late-stage functionalization, you must validate its integrity. Melting point alone is insufficient due to the boroxine transition.
The NMR "Water-Shift" Assay
This is the most reliable method to determine the Acid:Boroxine ratio.
Protocol:
-
Dissolve ~10 mg of sample in DMSO-d6 (do not use CDCl3 as it promotes dehydration and peak broadening).
-
Add 1 drop of D2O immediately before acquisition.
-
Why? The D2O forces the equilibrium entirely back to the Boronic Acid form (monomer) via rapid hydrolysis.
-
-
Analysis:
-
Purity Check: If the spectrum is clean with sharp peaks after D2O addition, the material is chemically intact.
-
Stoichiometry Check: If you need to know the original composition (Acid vs. Boroxine) for precise weighing, run the NMR in dry DMSO-d6 first.
-
Boronic Acid -B(OH)2 protons: Typically appear as a broad singlet around 8.0–9.0 ppm.
-
Boroxine protons: The vinyl/aryl protons will show slight chemical shift differences compared to the monomer.
-
-
QC Decision Logic
Figure 2: Quality Control Decision Tree. Note that the presence of Boroxine (Multiple Sets) is not a failure, but requires a calculation adjustment.
Part 4: Handling in Synthesis (Suzuki-Miyaura)
When using trans-2-(3-Fluorophenyl)vinylboronic acid in cross-coupling, the stability profile dictates the reaction setup.
Stoichiometry Correction
If your QC indicates a significant fraction of boroxine (anhydride), the effective molecular weight changes.
-
Boroxine MW: ~443.8 g/mol (Trimer)
-
Correction: If the material is 100% boroxine, you must use 0.33 equivalents of the trimer to deliver 1 equivalent of the vinyl group, but the mass-based calculation often results in under-dosing if you assume it is the pure acid.
-
Best Practice: Always assume a mixture exists. Use a slight excess (1.1 – 1.2 equiv) relative to the aryl halide to account for the variable molecular weight and potential protodeboronation.
The "Pre-Hydrolysis" Tactic
To ensure consistent reactivity, particularly in anhydrous reaction conditions (e.g., Toluene/Dioxane):
-
Suspend the reagent in the solvent.
-
Add the aqueous base (e.g., K2CO3 or Cs2CO3 in water) 5 minutes before adding the catalyst.
-
Mechanism: This converts any boroxine back to the reactive boronate species (boronic acid salt) in situ, ensuring the transmetallation step proceeds efficiently [2].
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Li, C., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[7][8][9][10] Journal of the American Chemical Society, 147. Link
-
Sigma-Aldrich.[6] (n.d.). "Safety Data Sheet: trans-2-(3-Fluorophenyl)vinylboronic acid." Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. laballey.com [laballey.com]
- 4. parchem.com [parchem.com]
- 5. scbt.com [scbt.com]
- 6. 反式-2-(3-氟苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Vinylboronic Acids: From Labile Intermediates to Structural Pillars in Drug Discovery
Executive Summary
Vinylboronic acids (VBAs) and their ester derivatives represent a cornerstone of modern organometallic chemistry. Historically plagued by instability and polymerization issues, their evolution from transient intermediates to robust, shelf-stable reagents mirrors the trajectory of modern drug discovery. This guide analyzes the historical genesis of VBAs, the mechanistic breakthroughs that enabled their use, and the practical protocols required to handle them with high fidelity in a pharmaceutical setting.
The Genesis: Hydroboration and the H.C. Brown Era
The history of vinylboronic acids is inextricably linked to the development of hydroboration by Herbert C. Brown at Purdue University in the late 1950s and 1960s. Before this era, organoboron compounds were largely curiosities with limited synthetic utility.
The Challenge of the "Free" Acid
Early attempts to isolate free vinylboronic acids (
-
Polymerization: Radical-induced polymerization of the alkene.
-
Protodeboronation: Hydrolysis of the C-B bond under acidic or basic conditions.
-
Dehydration: Spontaneous formation of boroxines (cyclic trimers).
The Hydroboration Breakthrough
Brown discovered that boranes (
-
Key Reaction: Terminal Alkyne + Dialkylborane
Vinylborane. -
Stereochemistry: The addition is strictly syn , resulting in E-alkenylboranes. This stereocontrol is the foundation of their utility in synthesizing stereodefined olefins.
Technical Insight: In early protocols, catecholborane was the reagent of choice because it reduced the Lewis acidity of the boron center, mitigating side reactions compared to diborane.
The Catalytic Revolution: The Suzuki-Miyaura Era (1979)
While Brown provided the synthesis of vinylboranes, Akira Suzuki and Norio Miyaura provided the utility.
In 1979 , Suzuki and Miyaura published their seminal work demonstrating that vinylboranes could undergo palladium-catalyzed cross-coupling with organic halides. This transformed VBAs from reactive intermediates into essential building blocks for carbon-carbon bond formation.
The Mechanism of Activation
Unlike Grignard reagents, vinylboronic acids are chemically inert toward organic halides. Suzuki's innovation was the use of a base (alkoxide or hydroxide) to activate the boron species.
-
Quaternization: The base attacks the boron, forming a boronate "ate" complex
. -
Transmetallation: This negatively charged species is sufficiently nucleophilic to transfer the vinyl group to the Palladium(II) center.
Evolution of Stability: The Protection Strategy
To meet the demands of high-throughput drug screening, the instability of free VBAs had to be overcome. This led to the "Protection Era."
| Era | Reagent Class | Key Innovator | Stability Profile | Utility |
| 1960s | Free Boronic Acids / Catechol Esters | H.C. Brown | Low (Hydrolysis/Polymerization) | Immediate use only. |
| 1990s | Pinacol Esters (BPin) | Various | High | Standard for lipophilic handling. Resistant to hydrolysis. |
| 2000s | Potassium Trifluoroborates ( | G. Molander | Very High | Air/water stable solids. Require hydrolysis in situ. |
| 2007+ | MIDA Boronates | M.D. Burke | Ultra High | "Slow release" mechanism allows iterative coupling. |
Visualization: The Evolution of Vinylboron Reagents
The following diagram illustrates the structural evolution and increasing stability of vinylboron species.
Caption: Evolution of vinylboron reagents from unstable free acids to robust MIDA and Trifluoroborate salts.
Technical Protocol: Synthesis of Vinylboronic Esters via Hydroboration
Objective: Synthesis of (E)-1-Octenylboronic acid pinacol ester. Context: This protocol utilizes pinacolborane (HBpin), which is atom-economical and yields a stable ester directly, bypassing the unstable free acid.
Reagents and Equipment
-
Substrate: 1-Octyne (1.0 equiv)
-
Reagent: Pinacolborane (1.2 equiv)
-
Catalyst: Schwartz's Reagent (
) or H.C. Brown's standard thermal method (no metal, just heat). Note: For highest stereocontrol, Rhodium or Zirconium catalysis is preferred in modern settings, but we will detail the thermal uncatalyzed method optimized for scale. -
Solvent: Dichloromethane (DCM) or neat.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Charging: Add 1-Octyne (10 mmol) and Pinacolborane (12 mmol) via syringe.
-
Expert Tip: Pinacolborane can degrade; ensure quality by checking for B-H stretch in IR or NMR prior to use.
-
-
Reaction: Heat the mixture to 100°C (neat) or reflux in DCE (83°C) for 4-6 hours.
-
Monitoring: Monitor via
NMR. Look for the disappearance of the terminal alkyne proton ( ppm) and appearance of vinyl protons ( ppm).
-
-
Workup: Cool to room temperature. If neat, the crude material can often be used directly. If purification is required, dilute with diethyl ether and wash with water (rapidly) to remove excess HBpin.
-
Purification: Flash chromatography (Silica gel, Hexanes:EtOAc).
-
Caution: Silica is slightly acidic. Add 1% Triethylamine to the eluent to prevent protodeboronation of the vinyl group.
-
Data Validation (Self-Checking)
| Parameter | Expected Observation | Troubleshooting |
| Appearance | Clear, colorless oil | Yellowing indicates oxidation or polymerization. |
| Doublet of triplets (dt) at ~6.6 ppm (J=18 Hz) | J < 12 Hz indicates Z-isomer or internal alkyne contamination. | |
| Single peak at ~30 ppm | Peak at ~20 ppm indicates boroxine formation. |
Mechanistic Workflow: The Suzuki Cross-Coupling of Vinylboronates
Understanding the catalytic cycle is vital for troubleshooting failed couplings in drug synthesis. The vinyl group introduces steric demands different from aryl partners.
Caption: The catalytic cycle emphasizing the critical base-activation step required for vinylboronate transmetallation.
Strategic Applications in Drug Discovery
Vinylboronic acids act as "Lego blocks" for introducing saturation and rigidity vectors into drug candidates.
-
Macrocyclization: Vinylboronates are frequently used in intramolecular Suzuki couplings to close large rings (e.g., in HCV protease inhibitors).
-
Diene Synthesis: Coupling a vinylboronate with a vinyl halide yields conjugated dienes, precursors for Diels-Alder cycloadditions to build complex cores.
-
Bioisosteres: The vinyl group itself serves as a metabolic handle or a rigid linker between pharmacophores.
References
- Brown, H. C. (1961). Hydroboration. W. A. Benjamin, Inc. (Foundational text on the synthesis of organoboranes).
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Bernhardt, J. T. (2003). Cross-Coupling of Potassium (1-Alkenyl)trifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Journal of Organic Chemistry, 68(14), 5534–5539. Link
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
trans-2-(3-Fluorophenyl)vinylboronic acid melting point
An In-depth Technical Guide to the Melting Point of trans-2-(3-Fluorophenyl)vinylboronic Acid
Introduction
trans-2-(3-Fluorophenyl)vinylboronic acid is a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex molecular architectures, which are often scaffolds for novel therapeutic agents, makes a thorough understanding of its physical and chemical properties essential for researchers, scientists, and drug development professionals. The melting point of a solid crystalline compound is a fundamental and critical physical property. It serves as a primary indicator of purity and can be used for identification purposes. An accurately determined melting point suggests a high degree of sample purity, whereas a depressed and broad melting range is a classic indicator of the presence of impurities.
This guide provides a comprehensive overview of the melting point of trans-2-(3-Fluorophenyl)vinylboronic acid, including its reported value, the factors that can influence it, and a detailed protocol for its experimental determination. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results.
Compound Profile
A summary of the key identifiers and physical properties of trans-2-(3-Fluorophenyl)vinylboronic acid is presented below.
| Property | Value | Source |
| Melting Point | 184-186 °C (lit.) | [1] |
| Molecular Formula | C8H8BFO2 | [2] |
| Molecular Weight | 165.96 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| CAS Number | 849062-22-2 | [1][2] |
| Synonyms | (E)-2-(3-Fluorophenyl)ethenylboronic acid, (3-Fluorostyryl)boronic acid | [1][3] |
The Scientific Rationale: Purity and Melting Point
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1 °C. The sharpness of the melting point is a direct consequence of the uniform lattice structure of the crystal.
The presence of impurities disrupts this crystalline lattice.[5] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy (a lower temperature) to break them apart. Consequently, impurities typically cause two observable effects:
-
Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.
-
Broadening of the Melting Range: The temperature range over which the entire sample melts becomes wider.
This relationship forms the basis of using melting point determination as a quality control metric in synthesis and purification. An observed melting range that is sharp and consistent with the literature value provides confidence in the sample's purity and identity.
Caption: The relationship between sample purity and melting point characteristics.
Experimental Determination of Melting Point
The following protocol outlines a standard and reliable method for determining the melting point of trans-2-(3-Fluorophenyl)vinylboronic acid using a capillary melting point apparatus. This procedure is designed to be self-validating through careful technique and calibration.
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of trans-2-(3-Fluorophenyl)vinylboronic acid
-
Spatula
-
Mortar and pestle (optional, for grinding)
-
Thermometer (calibrated) or digital temperature probe
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.
-
Place a small amount of the compound on a clean, dry surface.[6] If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer.
-
Invert a capillary tube and press the open end into the powder to collect a small amount of the sample.[5]
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.[6] Repeat until the sample column is approximately 2-3 mm high.[7]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.
-
-
Melting Point Determination:
-
If the approximate melting point is known (184-186 °C), you can rapidly heat the apparatus to about 20 °C below the expected temperature (e.g., ~165 °C).[7]
-
Once within this range, reduce the heating rate to approximately 1-2 °C per minute.[7] A slow heating rate is critical for an accurate determination, allowing the temperature of the sample and the thermometer to equilibrate.
-
Observe the sample closely through the magnifying eyepiece.
-
Record T1: The temperature at which the first drop of liquid appears.[7] The sample may appear to "sweat" or shrink just before this point.
-
Record T2: The temperature at which the entire sample has completely melted into a clear liquid.[7]
-
The melting range is reported as T1 - T2.
-
-
Confirmation:
-
Allow the apparatus to cool.
-
Perform a second determination with a fresh capillary tube and sample to ensure reproducibility.
-
Caption: Workflow for experimental melting point determination.
Applications in Research and Drug Development
trans-2-(3-Fluorophenyl)vinylboronic acid is a key building block in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical compounds. The applications of this specific boronic acid include:
-
Synthesis of Anticonvulsant Agents: Used as a reactant in the preparation of potential new treatments for seizures.[1]
-
Development of Histone Deacetylase (HDAC) Inhibitors: Employed in the synthesis of piperazinyl pyrimidylhydroxamic acid derivatives, which have shown potential as anti-tumor agents.[1]
-
Creation of Complex Natural Product Analogs: It is a reactant for the enantioselective and diastereoselective synthesis of tetracyclines.[1]
The reliability of these synthetic routes depends on the quality of the starting materials. Therefore, verifying the purity of trans-2-(3-Fluorophenyl)vinylboronic acid via melting point determination is a crucial first step in these complex research and development workflows.
Conclusion
The melting point of trans-2-(3-Fluorophenyl)vinylboronic acid is a critical physical constant, with a literature value of 184-186 °C.[1] This parameter is not merely a number but a vital indicator of the compound's purity and suitability for high-stakes applications in drug discovery and materials science. Adherence to a rigorous and well-controlled experimental protocol for melting point determination is essential for ensuring the validity of synthetic procedures and the integrity of research outcomes. By understanding the principles behind melting point theory and applying them diligently in the laboratory, researchers can proceed with confidence in the quality of their chemical reagents.
References
-
University of Technology. Experiment (1) Determination of Melting Points. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]
-
National Institutes of Health. A Practical Synthesis of Terminal Vinyl Fluorides. [Link]
- Google Patents.
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
V. V. P. Engineering College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
-
National Institutes of Health. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. [Link]
-
PubChem. 3-Fluorophenylboronic acid. [Link]
-
PubChem. 2-Fluorophenylboronic acid. [Link]
Sources
- 1. 反式-2-(3-氟苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. parchem.com [parchem.com]
- 4. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. davjalandhar.com [davjalandhar.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling of trans-2-(3-Fluorophenyl)vinylboronic Acid
Executive Summary & Strategic Importance
In modern drug discovery, the incorporation of fluorine is a pivotal strategy for modulating lipophilicity (LogP), metabolic stability, and ligand-target binding affinity. The 3-fluorostyryl motif, accessible via trans-2-(3-Fluorophenyl)vinylboronic acid, serves as a rigid, conjugated linker often found in reserveratrol analogs, kinase inhibitors, and imaging agents.
This guide addresses the specific challenges associated with vinylboronic acids , which differ significantly from their aryl counterparts. Unlike stable arylboronic acids, vinyl species are prone to protodeboronation and polymerization under standard Suzuki conditions. This protocol provides an optimized, self-validating workflow to ensure high yields and >98% stereoretention of the trans (E)-alkene geometry.
Reagent Profile & Handling
| Property | Specification |
| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |
| CAS Number | 849062-22-2 |
| Structure | (E)-3-F-C₆H₄-CH=CH-B(OH)₂ |
| Molecular Weight | 165.96 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 184–186 °C |
| Stability Concern | Prone to protodeboronation (C-B bond cleavage) in strong base/high heat. |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen). Hygroscopic. |
Critical Handling Note: Do not store this reagent in protic solvents (MeOH/EtOH) for extended periods, as this promotes boroxine formation and potential degradation.
Mechanistic Insight: Stereoretention & Side Reactions
To achieve high fidelity, one must understand the competing pathways in the catalytic cycle.
-
Stereoretention: The Suzuki-Miyaura coupling of vinylboronic acids proceeds with retention of configuration . The trans geometry of the starting material is preserved because the transmetalation step is stereospecific.
-
Protodeboronation (The Killer): Vinylboronic acids are susceptible to hydrolytic cleavage of the C-B bond, yielding the volatile styrene byproduct (3-fluorostyrene). This is accelerated by:
-
High pH (Strong bases like NaOH/KOH).
-
High Temperature (>100°C).[1]
-
Excessive water content.
-
-
Heck-Type Isomerization: While rare in optimized Suzuki couplings, "Heck-like" mechanisms can lead to regioisomers if the catalyst loading is too low or the halide is electron-poor.
Visualization: Catalytic Cycle & Stereochemistry
The following diagram illustrates the pathway preserving the E-geometry.
Figure 1: Catalytic cycle emphasizing the stereospecific transmetalation step required to maintain the trans-alkene geometry.
Optimized Experimental Protocols
Two protocols are provided.[2][3][4][5][6][7][8][9] Method A is the robust, general-purpose method. Method B is the "mild" method for sensitive substrates prone to decomposition.
Method A: Robust Conditions (High Throughput)
Best for: Stable aryl bromides/iodides and standard library synthesis.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) - Tetrakis provides excellent stabilization.
-
Base: Na₂CO₃ (2.0 M aqueous).
-
Solvent: DME (Dimethoxyethane) / Water (2:1 ratio).
-
Temperature: 80°C.
Step-by-Step:
-
Charge: In a reaction vial, add Aryl Halide (1.0 equiv) and trans-2-(3-Fluorophenyl)vinylboronic acid (1.2 equiv).
-
Catalyst: Add Pd(PPh₃)₄ (0.05 equiv).
-
Inert: Seal vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed DME (concentration 0.1 M) and 2.0 M Na₂CO₃ (2.0 equiv).
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Method B: Mild Conditions (Base-Sensitive)
Best for: Substrates with esters, nitriles, or when protodeboronation is observed in Method A.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Base: K₃PO₄ (3.0 equiv) or CsF (3.0 equiv).
-
Solvent: THF / Water (10:1) or Toluene / Water (10:1).
-
Temperature: 60–70°C.
Rationale: The use of Pd(dppf)Cl₂ creates a tighter bite angle, accelerating reductive elimination and reducing the time the palladium-vinyl species is vulnerable to side reactions. K₃PO₄ is less nucleophilic than carbonate/hydroxide, reducing protodeboronation.
Experimental Workflow & Quality Control
The following flowchart dictates the decision-making process for the experiment.
Figure 2: Decision tree for selecting reaction conditions and in-process monitoring.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Styrene Formation | Protodeboronation of vinyl acid. | Switch to anhydrous conditions (Method B with CsF) or lower temperature. Add base slowly. |
| Homocoupling (Diene) | Oxidative coupling of boronic acid. | Ensure strict Argon atmosphere. Reduce catalyst loading. |
| Isomerization (Cis/Trans mix) | Hydride insertion/elimination. | Use bidentate ligands (dppf, dppe) to enforce geometry. Avoid prolonged heating. |
| Black Precipitate | Pd precipitation (Pd black). | Ligand insufficient. Add 10% extra PPh₃ or switch to Pd(dppf)Cl₂. |
References
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link
-
Sigma-Aldrich. (n.d.). Product Specification: trans-2-(3-Fluorophenyl)vinylboronic acid.[10] CAS 849062-22-2.[10][11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protodeboronation [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. books.rsc.org [books.rsc.org]
- 10. parchem.com [parchem.com]
- 11. en.huatengsci.com [en.huatengsci.com]
Application Notes & Protocols: Synthesis of Bioactive Molecules Using trans-2-(3-Fluorophenyl)vinylboronic Acid
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of trans-2-(3-Fluorophenyl)vinylboronic acid in the synthesis of bioactive molecules. The core focus is on its utilization in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. We present not only a step-by-step protocol but also the underlying chemical principles, key considerations for reaction optimization, and the rationale behind procedural choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of Fluorinated Vinylboronic Acids
In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Boronic acids and their derivatives are indispensable reagents, primarily due to their central role in the Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of C(sp²)–C(sp²) bonds common in many pharmaceutical agents.[2][3][4][5][6]
trans-2-(3-Fluorophenyl)vinylboronic acid emerges as a particularly valuable building block. It combines three key structural motifs:
-
A vinylboronic acid: A versatile handle for introducing a vinyl group.
-
A phenyl ring: A common core structure in numerous bioactive compounds.
-
A meta-positioned fluorine atom: This strategic placement can significantly alter the electronic properties and metabolic profile of the final molecule.
This reagent is a key reactant for synthesizing a range of compounds, including anticonvulsant agents and histone deacetylase (HDAC) inhibitors, by providing a fluorinated styrenyl moiety.[7] This guide will focus on its most prevalent application: the Suzuki-Miyaura reaction.
Reagent Profile and Safe Handling
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data
| Property | Value |
| Chemical Name | trans-2-(3-Fluorophenyl)vinylboronic acid |
| Synonyms | (E)-2-(3-Fluorophenyl)ethenylboronic acid |
| CAS Number | 849062-22-2[7] |
| Molecular Formula | C₈H₈BFO₂[7] |
| Molecular Weight | 165.96 g/mol [7] |
| Appearance | White to off-white solid[7] |
| Melting Point | 184-186 °C[7] |
Storage and Handling
Organoboronic acids require careful handling to maintain their integrity and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8] Refrigeration is often recommended to maintain long-term quality.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[8] Ensure eyewash stations and safety showers are readily accessible.[8] Boronic acids are organic acids and should be segregated from incompatible chemicals like inorganic bases or oxidizers during storage.[9][10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title vinylboronic acid) and an organohalide or triflate.[2][11] This reaction is a powerful tool for creating carbon-carbon bonds with high functional group tolerance and stereospecificity.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[2][12][13]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of trans-2-(3-Fluorophenyl)vinylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | Purpose | Typical Stoichiometry |
| Aryl Bromide (Ar-Br) | Electrophilic partner | 1.0 equiv |
| trans-2-(3-Fluorophenyl)vinylboronic acid | Nucleophilic partner | 1.2 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C) | Catalyst | 1 - 5 mol% |
| Phosphine Ligand (e.g., PPh₃, PCy₃) | Stabilizes catalyst | 2 - 10 mol% |
| Base (e.g., Na₂CO₃, K₃PO₄) | Activates boronic acid | 2.0 - 3.0 equiv |
| Solvent (e.g., 1,4-Dioxane/H₂O, DME/H₂O) | Reaction medium | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), trans-2-(3-Fluorophenyl)vinylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Causality Note: Using a slight excess of the boronic acid component helps to drive the reaction to completion, compensating for potential side reactions like protodeboronation or homocoupling.[12]
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical as the Pd(0) active species is oxygen-sensitive.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C).[15] Stir the reaction vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[16] d. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16]
-
Purification: a. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[16] b. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.[15]
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Field-Proven Insights for Reaction Success
-
Choice of Catalyst and Ligand: While many catalyst systems work, the combination of Pd(OAc)₂ with phosphine ligands like PPh₃ or PCy₃ is a common starting point. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[13] Using a pre-catalyst like Pd₂(dba)₃ can also be effective.[13] For greener chemistry, a heterogeneous catalyst like Pd on carbon (Pd/C) can be employed, which simplifies catalyst removal via filtration.[17]
-
The Role of the Base: The choice of base can be critical. Carbonates (Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Phosphates are often more effective for less reactive substrates. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be used.[13]
-
Minimizing Side Reactions: The primary side reaction is protodeboronation , where the boronic acid reacts with a proton source to cleave the C-B bond. Using anhydrous solvents (when possible), a moderate excess of the boronic acid, and minimizing reaction time can mitigate this. Homocoupling of the boronic acid can also occur, which can be suppressed by ensuring a highly active catalyst and efficient cross-coupling.[12]
Exemplary Application: Synthesis of a Fluorinated Stilbene Scaffold
To illustrate the utility of this reagent, we outline the synthesis of (E)-1-(3-fluorostyryl)-4-methoxybenzene, a scaffold present in various classes of bioactive molecules.
Reaction Scheme:
(Self-generated image of a chemical reaction: 4-bromoanisole reacting with trans-2-(3-Fluorophenyl)vinylboronic acid in the presence of a palladium catalyst and base to yield (E)-1-(3-fluorostyryl)-4-methoxybenzene)
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 |
| trans-2-(3-Fluorophenyl)vinylboronic acid | 165.96 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| PPh₃ | 262.29 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |
| Expected Product | (E)-1-(3-fluorostyryl)-4-methoxybenzene | 228.26 | - |
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect to see characteristic doublets for the vinyl protons in the range of δ 6.5-7.5 ppm with a large coupling constant (J ≈ 16 Hz), confirming the trans stereochemistry. Aromatic protons will appear in their expected regions.
-
¹⁹F NMR: A singlet or multiplet corresponding to the fluorine atom on the phenyl ring will be observed.[1]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
By following these detailed protocols and considering the expert insights provided, researchers can effectively leverage trans-2-(3-Fluorophenyl)vinylboronic acid as a powerful tool for the synthesis of novel and potentially bioactive molecules.
References
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem., 70, 8575-8578. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
ResearchGate. (2020). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling in Synthetic Methods in Drug Discovery. [Link]
-
Horvath, D., & Polack, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
Horvath, D., & Polack, S. (2023). (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]
-
Li, J. J., & Gribble, G. W. (Eds.). (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(19), 6449–6456. [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
ResearchGate. (n.d.). Analysis of the NMR spectra of 1,2,4-trichlorobenzene and methyl vinyl ketone. [Link]
-
Węglarz-Tomczak, E., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5961. [Link]
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
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- 7. trans-2-(3-フルオロフェニル)ビニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
Application Note: Strategic Synthesis of Fluorinated Cinnamyl Hydroxamic Acid HDAC Inhibitors via Suzuki-Miyaura Cross-Coupling
Executive Summary & Scientific Rationale
Histone Deacetylase (HDAC) inhibitors are a cornerstone of modern epigenetic oncology, functioning by chelating the zinc ion in the catalytic pocket of HDAC enzymes.[1] This application note details the synthesis of 3-fluoro-cinnamyl hydroxamic acid analogs —a structural class related to the FDA-approved drug Panobinostat (LBH589)—utilizing trans-2-(3-Fluorophenyl)vinylboronic acid as the critical "Cap-Linker" building block.
Why This Reagent?
The choice of trans-2-(3-Fluorophenyl)vinylboronic acid is driven by three medicinal chemistry imperatives:
-
Geometric Rigidity: The trans-vinyl group acts as a rigid "linker" that traverses the narrow hydrophobic tunnel of the HDAC active site, positioning the zinc-binding group (ZBG) correctly.
-
Metabolic Stability: Fluorination at the meta (3-) position of the phenyl cap blocks metabolic oxidation (P450-mediated hydroxylation) common at electron-rich sites, extending the drug's half-life compared to non-fluorinated analogs.
-
Modular Efficiency: As a boronic acid, it enables the rapid assembly of library diversity via Suzuki-Miyaura cross-coupling , a robust, high-yield C-C bond-forming reaction.
Retrosynthetic Analysis & Pharmacophore Mapping
To understand the synthesis, we must visualize the target inhibitor's architecture. The final molecule consists of a Cap (hydrophobic surface recognition), a Linker (occupying the enzyme tunnel), and a ZBG (chelating the active site
Graphviz Diagram: Pharmacophore & Retrosynthesis
The following diagram illustrates how the starting reagent maps onto the final bioactive inhibitor.
Caption: Retrosynthetic breakdown showing the incorporation of the vinylboronic acid reagent into the classic HDAC inhibitor pharmacophore.
Detailed Experimental Protocol
This protocol describes the synthesis of a model inhibitor, (E)-N-hydroxy-4-(2-(3-fluorophenyl)vinyl)benzamide , using the target reagent.
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Couple the vinylboronic acid to an aryl halide ester.
Reagents:
-
Reagent A: trans-2-(3-Fluorophenyl)vinylboronic acid (1.2 equiv)
-
Reagent B: Methyl 4-iodobenzoate (1.0 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 5 minutes.
-
Solvation: Add Methyl 4-iodobenzoate (262 mg, 1.0 mmol) and trans-2-(3-Fluorophenyl)vinylboronic acid (199 mg, 1.2 mmol) to the flask.
-
Degassing: Dissolve in 10 mL of 1,4-Dioxane/Water (4:1). Degas the solution by bubbling argon through it for 10 minutes. Critical: Oxygen poisons the Pd(0) species, reducing yield.
-
Catalysis: Add
(977 mg, 3.0 mmol) followed by (41 mg, 0.05 mmol). -
Reaction: Heat the mixture to 90°C under argon for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) until the starting iodide is consumed.
-
Workup: Cool to room temperature. Filter through a celite pad to remove palladium black. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).-
Expected Yield: 85-92% (Pale yellow solid).
-
Phase 2: Hydroxaminolysis (ZBG Installation)
Objective: Convert the methyl ester to the biologically active hydroxamic acid.
Reagents:
-
Substrate: Methyl ester intermediate from Phase 1.
-
Reagent: Hydroxylamine hydrochloride (
) (10 equiv) -
Base: KOH (15 equiv)
-
Solvent: Methanol (anhydrous)
Step-by-Step Workflow:
-
Hydroxylamine Preparation: In a separate flask, dissolve
in MeOH. Add KOH pellets (dissolved in minimum MeOH) at 0°C. Stir for 15 mins and filter off the KCl precipitate. The filtrate contains free . -
Reaction: Add the methyl ester intermediate (1.0 equiv) to the freshly prepared hydroxylamine solution.
-
Conditions: Stir at room temperature for 2–4 hours. Monitor by LC-MS (shift in mass:
). -
Quench & Isolation: Neutralize the reaction carefully with 1M HCl to pH ~7. The hydroxamic acid product often precipitates at neutral pH.
-
Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc, dry, and recrystallize from MeOH/DCM.
-
Validation: The presence of the hydroxamic acid is confirmed by a characteristic broad singlet at
11.2 ppm (OH) and 9.0 ppm (NH) in -NMR (DMSO- ).
-
Mechanistic Logic & Troubleshooting
Graphviz Diagram: The Catalytic Cycle
Understanding the Suzuki cycle helps troubleshoot low yields.
Caption: The Pd(0) catalytic cycle. The transmetallation step relies heavily on the quality of the boronic acid reagent.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Protodeboronation | The vinylboronic acid is sensitive to prolonged heating. Reduce Temp to 80°C or increase reagent excess to 1.5 equiv. |
| Black Precipitate | Pd Aggregation | "Palladium Black" formation indicates catalyst death. Ensure rigorous degassing (remove |
| Incomplete Step 2 | Ester Sterics | If the ester conversion is slow, use |
References
-
Role of Fluorination in HDACi: Meyners, C., et al. (2023).[2] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. [Link]
-
Suzuki Coupling of Vinylboronic Acids: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Cinnamyl Hydroxamate Synthesis Protocol: Zagni, C., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. International Journal of Molecular Sciences. [Link]
-
General HDAC Pharmacophore (Cap-Linker-ZBG): Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
Application Note: Precision Synthesis of Vinylboronic Esters via Catalytic Hydroboration
Executive Summary
Vinylboronic esters (alkenyl boronates) are pivotal intermediates in drug discovery, serving as the nucleophilic partners in Suzuki-Miyaura cross-couplings to construct
This guide details the transition to Catalytic Hydroboration , focusing on ligand-controlled regioselectivity and stereoselectivity. We present validated protocols for accessing both Linear (
Mechanistic Landscape & Catalyst Selection
The choice of catalyst dictates the mechanistic pathway and the resulting isomer. Understanding the divergence between Hydrometalation and Borylmetalation is critical for experimental design.
Mechanistic Divergence
-
Pathway A (Hydrometalation): Typical of Rhodium (Rh) and Iridium (Ir). The metal hydride adds across the alkyne first. Sterics usually dictate the addition, leading to linear products.
-
Pathway B (Borylmetalation): Typical of Copper (Cu). The B-M bond adds across the alkyne. This is often followed by protonolysis (using an alcohol additive), allowing for high functional group tolerance and anti-Markovnikov selectivity.
Catalyst Decision Matrix
| Target Isomer | Geometry | Catalyst Class | Key Reagents | Selectivity Driver |
| Linear | ( | Copper (I) | CuCl, Xantphos, NaO | Steric minimization during borylcupration. |
| Branched | Cobalt (II) | Co(acac) | Electronic control via radical or redox-active ligand manifolds. | |
| Linear | ( | Rhodium (I) | [Rh(cod)Cl] | Trans-hydroboration mechanisms (specialized). |
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence between classical Hydrometalation (Rh) and Borylmetalation (Cu) pathways.
Protocol A: Copper-Catalyzed Synthesis of Linear ( )-Vinylboronates
Objective: Synthesis of linear vinylboronates from terminal alkynes with high functional group tolerance. Mechanism: Borylcupration followed by protonolysis. Reference Standard: Based on methodologies developed by Yun et al. and Buchwald et al. [1, 2].
Materials
-
Catalyst Precursor: CuCl (99.9% purity).
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Base: NaO
Bu (Sodium tert-butoxide). -
Boron Source: B
pin (Bis(pinacolato)diboron) or HBPin. -
Proton Source: Methanol (MeOH) or Ethanol (EtOH) - Critical for turnover.
-
Solvent: THF (anhydrous).
Experimental Workflow
-
Catalyst Activation (Glovebox or Schlenk Line):
-
In a dried reaction vial equipped with a stir bar, charge CuCl (5 mol%) and Xantphos (6 mol%).
-
Add NaO
Bu (10 mol%) and THF (0.5 M concentration relative to substrate). -
Stir at room temperature (RT) for 10–15 minutes. The solution should turn a characteristic yellow/orange, indicating the formation of the active L-Cu-O
Bu species.
-
-
Substrate Addition:
-
Add B
pin (1.1 equivalents). -
Add the terminal alkyne (1.0 equivalent).
-
Crucial Step: Add MeOH (2.0 equivalents). The alcohol acts as the proton source to cleave the Cu-C bond, regenerating the catalyst.
-
-
Reaction:
-
Seal the vial and stir at RT for 4–16 hours.
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the alkyne.
-
-
Workup & Purification (Caution):
-
Filtration: Dilute with Ethyl Acetate (EtOAc) and filter through a short plug of Celite/Silica to remove metal salts.
-
Concentration: Remove volatiles under reduced pressure.
-
Purification Note: Vinylboronates can be unstable on acidic silica. Use neutral alumina or perform rapid silica chromatography with 1% Triethylamine (Et
N) added to the eluent to prevent protodeboronation.
-
Protocol B: Cobalt-Catalyzed Synthesis of Branched Vinylboronates
Objective: Accessing the elusive
Materials
-
Catalyst: Bis(imino)pyridine cobalt complexes or simple Co(acac)
activated by phosphines. -
Reagent: HBPin (Pinacolborane).
-
Activator: Et
Al or similar (if using pre-catalysts). -
Solvent: Toluene or DCM.
Experimental Workflow
-
Catalyst Prep:
-
Under
atmosphere, mix Co(acac) (2 mol%) and the appropriate ligand (e.g., dppp or a specific pyridine-diimine) in Toluene. -
Note: Unlike Cu-catalysis, this system is often sensitive to air and moisture. Strict anaerobic conditions are required.
-
-
Hydroboration:
-
Add the terminal alkyne (1.0 equiv).
-
Add HBPin (1.2 equiv) dropwise. Caution: Exothermic.
-
-
Reaction:
-
Stir at RT. Conversion is usually rapid (1–4 hours).
-
-
Workup:
-
Quench by exposing to air and diluting with hexanes.
-
Filter through a plug of neutral alumina.
-
Evaporate solvent. Many branched boronates are sufficiently pure after high-vacuum drying and do not require chromatography.
-
Quality Control & Troubleshooting
NMR Diagnostics
Verification of the correct isomer is best achieved via
| Isomer | Key Signal | Coupling Constant ( | Notes |
| Linear ( | Vinyl Protons | Large coupling indicates trans geometry. | |
| Linear ( | Vinyl Protons | Smaller coupling; often requires specialized Rh catalysts. | |
| Branched | Terminal CH | Singlets (approx) | Two distinct singlets (geminal) if R is bulky; often broad due to Boron quadrupole. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning | Ensure reagents (especially alkyne) are free of terminal halides or thiols. Re-distill alkyne. |
| Protodeboronation | Acidic workup | Avoid acidic silica. Use neutral alumina or add 1% Et |
| Homocoupling | Oxidation | Ensure strict exclusion of |
| Wrong Regioisomer | Ligand mismatch | For Cu: Ensure Xantphos is high quality (oxidized phosphine leads to poor selectivity). |
Purification Workflow Diagram
Figure 2: Decision tree for the purification of labile vinylboronic esters.
References
-
Yun, J. et al. (2006). "Copper-Catalyzed Borylation of Alkynes." Organic Letters. [Link]
-
Jang, H., Zhugralin, A. R., Lee, Y., & Hoveyda, A. H. (2011). "Highly selective methods for synthesis of internal (alpha-) vinylboronates through efficient Cu-catalyzed hydroboration of terminal alkynes." Journal of the American Chemical Society. [Link]
-
Obligacion, J. V., & Chirik, P. J. (2014). "Bis(imino)pyridine Cobalt-Catalyzed Alkene Isomerization–Hydroboration." Journal of the American Chemical Society. [Link]
-
Miyaura, N. (2002). "Catalytic Hydroboration of C-C Multiple Bonds." Chemical Reviews. [Link]
Application Note: Stereoselective Synthesis of Conjugated Dienes using trans-2-(3-Fluorophenyl)vinylboronic Acid
Introduction & Scientific Context
Conjugated dienes are fundamental structural motifs in natural products (e.g., polyenes, macrolides) and pharmaceutical intermediates. The incorporation of fluorine into these systems is of particular interest in medicinal chemistry; the 3-fluorophenyl moiety is frequently utilized to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without drastically altering the steric profile of the parent phenyl ring.
This guide details the protocol for synthesizing conjugated dienes via the Suzuki-Miyaura cross-coupling of trans-2-(3-Fluorophenyl)vinylboronic acid (CAS: 849062-22-2) with vinyl halides. Unlike simple aryl coupling, vinyl-vinyl coupling requires stringent control over reaction conditions to prevent polymerization, protodeboronation, and stereoisomerization.
Key Reagent Profile
| Property | Specification |
| Reagent | trans-2-(3-Fluorophenyl)vinylboronic acid |
| CAS Number | 849062-22-2 |
| Molecular Weight | 165.96 g/mol |
| Geometry | E-isomer (Trans) |
| Stability | Susceptible to protodeboronation in strong acid/base; store at 2-8°C. |
Mechanistic Principles & Stereochemistry[1][2][3]
The synthesis relies on the Pd(0)-catalyzed cross-coupling cycle.[1][2][3][4] A critical requirement for diene synthesis is stereoretention . Vinyl boronic acids generally couple with retention of configuration (stereospecific), meaning the trans geometry of the boron reagent will be preserved in the final diene product.
The Catalytic Cycle
The reaction proceeds through three distinct phases. In vinyl-vinyl coupling, the Transmetallation step is often the rate-determining step and the point where side reactions (like protodeboronation) compete.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling emphasizing the critical transmetallation step where the vinyl group is transferred.[5][6]
Experimental Protocols
Protocol A: Standard Conditions (Robust)
Recommended for initial screening and standard vinyl bromides/iodides.
Rationale: This protocol uses Pd(PPh3)4, a robust "workhorse" catalyst. The biphasic solvent system (DME/Water) ensures solubility of both the organic electrophile and the inorganic base, facilitating the phase-transfer required for boron activation.
Reagents:
-
Vinyl Halide (1.0 equiv)
-
trans-2-(3-Fluorophenyl)vinylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (2:1 ratio)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Charging: Add the vinyl halide (1.0 mmol), boronic acid (1.2 mmol, 199 mg), and Pd(PPh3)4 (0.05 mmol, 58 mg) to the flask.
-
Note: If the vinyl halide is liquid, add it via syringe after the solvent.
-
-
Solvent Addition: Add degassed DME (4 mL) and stir until solids are mostly dissolved.
-
Base Activation: Add degassed 2M aqueous Na2CO3 (2 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) under Argon for 4-16 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of vinyl halide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over MgSO4.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
-
Caution: Conjugated dienes can be sensitive to oxidation; store under inert gas in the dark.
-
Protocol B: High-Fidelity Conditions (Sterically Demanding)
Recommended for sterically hindered substrates or when strictly preventing Z/E isomerization is critical.
Rationale: Uses Pd(dppf)Cl2 , a bidentate ligand catalyst that resists de-ligation better than PPh3, reducing the risk of palladium black formation and isomerization. THF is used to maintain a homogeneous organic phase, with Cs2CO3 or K3PO4 as a base which often provides faster transmetallation rates for hindered systems.
Reagents:
-
Vinyl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pd(dppf)Cl2·DCM (3 mol%)
-
Cs2CO3 (2.5 equiv)
-
Solvent: THF / Water (10:1)
Procedure:
-
Combine vinyl halide, boronic acid, and Cs2CO3 in a vial.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed THF/Water mixture.
-
Add Pd catalyst last under positive Argon pressure.
-
Heat at 60°C (milder temperature preserves stereochemistry).
Critical Parameters & Troubleshooting
The 3-fluorophenyl group is electron-withdrawing. While this stabilizes the C-B bond against oxidation compared to electron-rich aromatics, it can make the C-B bond slightly more susceptible to hydrolytic cleavage (protodeboronation) if the reaction is too basic or prolonged.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield / Unreacted Halide | Catalyst deactivation (Pd Black) | Switch to Pd(dppf)Cl2 or add S-Phos ligand. Ensure thorough degassing of solvents. |
| Protodeboronation (Ar-CH=CH2 formed) | Base too strong or reaction too wet | Use weaker base (K3PO4 instead of Na2CO3). Use anhydrous conditions with CsF as activator. |
| Homocoupling (Diene dimer) | Oxidative coupling due to O2 | Rigorous exclusion of oxygen is required. Reduce catalyst loading. |
| Isomerization (E,E to E,Z mix) | "Pd-H" species formation | Avoid prolonged heating. Use bidentate ligands (dppf, dppe) to prevent hydride insertion/elimination. |
Analytical Validation
-
1H NMR: Look for the characteristic vinyl region (6.0 - 7.5 ppm). The coupling constant (J) is diagnostic.
-
Trans alkene J-coupling: typically 14–16 Hz .
-
Cis alkene J-coupling: typically 6–12 Hz .
-
-
19F NMR: The 3-fluorophenyl group provides a clean singlet/multiplet around -110 to -115 ppm (depending on solvent), useful for quantifying conversion without interference from the hydrocarbon backbone.
References
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Catalyst Deactivation in Fluorinated Boronic Acid Couplings
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst deactivation in cross-coupling reactions involving fluorinated boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-tricky substrates. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind catalyst deactivation and offer practical, field-tested solutions to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns we receive regarding catalyst deactivation in this specific application.
Q1: Why do my reactions with fluorinated boronic acids often stall or yield inconsistent results?
A1: Reactions involving fluorinated boronic acids, particularly those with fluorine atoms in the ortho position, are notoriously sensitive to catalyst deactivation. The primary culprit is often the generation of fluoride ions during the reaction, which can attack the palladium catalyst, leading to the formation of inactive palladium fluoride species. Additionally, the strong electron-withdrawing nature of fluorine can slow down key steps in the catalytic cycle, such as transmetalation, making the catalyst more susceptible to other deactivation pathways over the extended reaction times.
Q2: I suspect my palladium catalyst is being "poisoned." What are the most likely sources of this poisoning in my reaction?
A2: Beyond the fluoride-induced deactivation mentioned above, several other factors can "poison" or deactivate your catalyst. These include:
-
Residual impurities: Impurities in your starting materials, such as other halides (chloride, bromide) from the synthesis of the boronic acid, or even trace amounts of water, can interfere with the catalytic cycle.
-
Ligand degradation: The phosphine ligands commonly used in these couplings can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions, leading to the formation of inactive palladium species.
-
Substrate-related issues: Some fluorinated substrates can undergo side reactions, such as defluorination or decomposition, which can generate species that inhibit the catalyst.
Q3: Can I visually tell if my catalyst has deactivated during the reaction?
A3: A common visual indicator of catalyst deactivation is the formation of palladium black, a fine, black precipitate of elemental palladium. This indicates that the palladium has agglomerated and fallen out of the catalytic cycle. While not all deactivation pathways result in the formation of palladium black, its presence is a strong sign that your catalytic system is not stable under the reaction conditions.
Q4: Are there any "go-to" ligands or catalyst systems that are more robust for couplings with fluorinated boronic acids?
A4: While there is no single "magic bullet," certain ligand classes have shown improved performance and stability in these challenging reactions. Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, are often a good starting point due to their ability to promote efficient reductive elimination and stabilize the active catalytic species. Additionally, N-heterocyclic carbene (NHC) ligands have also demonstrated significant promise in minimizing catalyst deactivation.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues encountered during your experiments.
Troubleshooting Scenario 1: Reaction Stalls Prematurely with Evidence of Palladium Black Formation
Symptoms:
-
Reaction monitoring (e.g., by LC-MS or GC-MS) shows the reaction starting but failing to reach completion.
-
A black precipitate (palladium black) is observed in the reaction flask.
Underlying Cause: This scenario strongly suggests that the active Pd(0) catalyst is unstable and is agglomerating into inactive palladium nanoparticles or bulk metal. This can be triggered by a number of factors, including high temperatures, inefficient ligand protection, or the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature reaction stalling.
Experimental Protocol: Ligand and Temperature Screening
-
Baseline Experiment: Set up your standard reaction conditions that led to the stalling and palladium black formation.
-
Temperature Variation: Set up parallel reactions where the temperature is incrementally decreased by 5-10 °C in each vial.
-
Ligand Stoichiometry Variation: Set up another set of parallel reactions at the optimal temperature identified in step 2. In these vials, vary the ligand-to-palladium ratio (e.g., 1.1:1, 1.5:1, 2:1).
-
Monitoring: Monitor all reactions by a suitable analytical technique (TLC, GC, LC-MS) at regular intervals to determine the impact of these changes on reaction rate and completion.
Troubleshooting Scenario 2: Low and Irreproducible Yields with Fluorinated Aryl Boronic Acids
Symptoms:
-
The desired product is formed, but in yields that are significantly lower than expected.
-
Repeating the reaction under identical conditions gives a wide range of yields.
Underlying Cause: This issue often points towards protodeboronation of the boronic acid, a side reaction where the C-B bond is cleaved by a proton source (often water), leading to the formation of the corresponding arene and boric acid. Fluorinated boronic acids can be particularly susceptible to this pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low and irreproducible yields.
Data Presentation: Impact of Base and Solvent on Protodeboronation
| Base | Solvent | % Protodeboronation (Example) |
| K3PO4 | Toluene/H2O | 15-25% |
| Cs2CO3 | Dioxane | 5-10% |
| K2CO3 | Acetonitrile | 10-20% |
| CsF | THF | <5% |
Experimental Protocol: Minimizing Protodeboronation
-
Drying of Reagents: Dry all glassware in an oven overnight and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents, and dry your base if it is hygroscopic.
-
Use of Boronic Esters: Synthesize or purchase the pinacol ester of your fluorinated boronic acid. These are often more stable towards protodeboronation.
-
Base Selection: Switch from aqueous bases (like K3PO4 in water) to non-aqueous bases such as cesium carbonate (Cs2CO3) or cesium fluoride (CsF).
-
Reaction Setup: Assemble your reaction under an inert atmosphere. Add the reagents in the following order: palladium catalyst, ligand, aryl halide, base, and finally the boronic acid/ester and solvent.
Section 3: Understanding Deactivation Pathways
A deeper understanding of how your catalyst deactivates is crucial for developing robust reaction conditions.
Pathway 1: Fluoride-Induced Deactivation
The C-F bond is generally strong, but under certain catalytic conditions, especially with ortho-fluorinated substrates, C-F activation can occur, releasing fluoride ions. These fluoride ions can then react with the palladium center.
Caption: Simplified catalytic cycle showing fluoride-induced deactivation.
Pathway 2: Ligand Degradation
Phosphine ligands, while excellent for promoting catalysis, can be a point of failure.
-
Oxidation: Trace oxygen can oxidize phosphines to phosphine oxides, which are poor ligands for palladium.
-
P-C Bond Cleavage: Under harsh conditions, the bonds between phosphorus and its aryl or alkyl substituents can break, leading to ligand fragmentation and catalyst deactivation.
Preventative Measures:
-
Rigorous Degassing: Always thoroughly degas your solvents and reaction mixtures to remove dissolved oxygen.
-
Use of Robust Ligands: Employ sterically hindered and electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) that are more resistant to degradation.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Polyfluoroaryl-tri-n-butylstannanes Source: Organometallics URL: [Link]
-
Title: A general and efficient catalyst for the Suzuki–Miyaura coupling of aryl chlorides Source: Chemical Communications URL: [Link]
-
Title: A Highly Active and Air-Stable Catalyst for the Suzuki Reaction of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: New, Stable, and Versatile Catalysts for the Suzuki Cross-Coupling of Aryl Chlorides Source: Organic Letters URL: [Link]
-
Title: Protodeboronation of Arylboronic Acids Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Suzuki-Miyaura Coupling of Vinylboronic Acids
The following technical guide serves as a specialized support center for researchers encountering difficulties with the Suzuki-Miyaura cross-coupling of vinylboronic acids.
Status: Operational | Tier: Level 3 (Advanced Methodology) Subject: Troubleshooting Side Reactions & Instability in Vinyl-Boron Systems
Executive Summary & Core Challenges
Vinylboronic acids (and their esters) are potent nucleophiles for constructing conjugated dienes and styrenes. However, they present a unique "instability triad" distinct from their aryl counterparts:
-
Protodeboronation: Rapid hydrolysis of the C-B bond, destroying the nucleophile.[1]
-
Stereoisomerization: Loss of alkene geometry (E/Z scrambling).
-
Non-Productive Oligomerization: Radical-mediated polymerization or Heck-type insertions.
This guide provides mechanistic insights and validated protocols to suppress these pathways.
Critical Side Reaction: Protodeboronation
Symptom: Low yield of coupled product; recovery of de-boronated alkene (or volatile loss of ethylene/alkene). Mechanism: Base-catalyzed hydrolysis. The base required for transmetallation also activates the boronic acid towards protonolysis by water or protic solvents.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the competition between the productive Transmetallation cycle and the destructive Protodeboronation pathway.
Caption: Competition between productive transmetallation (green path) and destructive protodeboronation (red dashed path) governed by base strength and water content.
Troubleshooting Protocol: Protodeboronation
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch from Na₂CO₃/NaOH to K₃PO₄ or CsF . | Hydroxide ions accelerate protodeboronation. Fluoride or phosphate bases activate the boron via a less basic pathway, stabilizing the "ate" complex against hydrolysis [1]. |
| Water Content | Use Anhydrous conditions with 4Å Molecular Sieves . | Water is the proton source.[1] While Suzuki coupling requires trace water for the boroxine-to-acid equilibrium, excess water drives protonolysis. |
| Ligand | Use MIDA Boronates or Trifluoroborates .[1] | MIDA boronates slowly release the active boronic acid under hydrolytic conditions, keeping the standing concentration of the unstable free acid low ("Slow Release Strategy") [2].[1] |
| Additives | Add CuCl (10-20 mol%) . | Copper(I) facilitates transmetallation of vinyl species, effectively outcompeting the rate of protodeboronation [3]. |
Critical Side Reaction: Stereoisomerization (E/Z Scrambling)
Symptom: Product mixture contains both E and Z isomers despite starting with a pure E-vinyl boronic acid.
Mechanism: Post-oxidative addition isomerization. Vinyl-palladium species can undergo
Diagnostic & Correction
Q: My starting material is >99% E-isomer, but I get a 60:40 E/Z ratio. Why? A: This is likely catalyst-induced.
-
Check Ligand Bulk: Bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) accelerate reductive elimination. If reductive elimination is fast, the vinyl-Pd intermediate has less time to isomerize.
-
Check Reaction Time: Prolonged heating after conversion allows reversible insertion/elimination steps that scramble geometry.
Corrective Action:
-
Switch Catalyst: Use Pd(P(t-Bu)₃)₂ or Pd-PEPPSI-IPr . These bulky, electron-rich ligands force rapid reductive elimination, retaining stereochemistry [4].
-
Lower Temperature: Run at the lowest temperature possible (e.g., 40°C instead of 80°C) using a more active catalyst system.
Competitive Pathways: Homocoupling & Heck-Type Reactions
Symptom: Formation of dienes (R-CH=CH-CH=CH-R) or unexpected vinylated byproducts.
Homocoupling (Oxidative)
-
Cause: Presence of Oxygen.[2] Vinyl boronic acids are susceptible to Pd-catalyzed oxidative dimerization (Glaser-type or Ullmann-type mechanism).
-
Fix: Rigorous degassing. Sparging with Argon for 15 minutes is often insufficient for sensitive vinyl species. Use Freeze-Pump-Thaw (3 cycles) .
Heck-Type Interference
-
Cause: If the aryl halide adds across the vinyl boronate double bond (instead of transmetallating), a beta-hydride elimination can occur.
-
Fix: This is rare in standard basic Suzuki conditions but prevalent if the base is too weak to activate the boron. Ensure Base Stoichiometry is ≥ 2.0 equiv. to force the boronate pathway over the olefin insertion pathway.
Experimental Protocol: High-Fidelity Vinyl Coupling
This protocol is optimized to minimize protodeboronation and isomerization.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Vinyl MIDA Boronate or Vinyl Potassium Trifluoroborate (1.2 equiv)
-
Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%) [Robust against isomerization]
-
K₃PO₄ (3.0 equiv)
-
Solvent: THF/H₂O (10:1) [For Trifluoroborates] or Anhydrous Dioxane [For MIDA]
Workflow:
-
Solvent Prep: Degas solvent via Freeze-Pump-Thaw (x3). Critical for preventing homocoupling.
-
Solids: Charge reaction vial with Aryl Halide, Vinyl Boron source, Base, and Catalyst in a glovebox or under active Ar flow.
-
Activation:
-
If using Trifluoroborates: Add THF/H₂O mixture. The water is necessary to hydrolyze the BF3 to the active B(OH)2 species in situ.
-
If using MIDA: Use anhydrous Dioxane. Add 5-10 equivalents of water slowly via syringe pump if hydrolysis is too slow, or rely on the base solubility.
-
-
Reaction: Seal and heat to 60°C. Monitor via LCMS at 1 hour.
-
Note: Do not overheat. Vinyl species are thermally sensitive.
-
-
Workup: Quench with saturated NH₄Cl. Extract immediately. Avoid acidic washes which can degrade residual vinyl ethers or sensitive dienes.
Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for selecting corrective experimental parameters.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
impact of water on Suzuki-Miyaura vinylation reactions
Topic: Optimizing Water Stoichiometry in Vinyl Cross-Coupling
Status: Operational | Tier: Level 3 (Advanced Application Support)
The "Hydro-Paradox" in Vinylation
Welcome to the Application Support Center. If you are here, you are likely facing the classic Suzuki-Miyaura dilemma: Water is strictly required for the catalytic cycle, yet it is the primary cause of vinyl boronate decomposition.
Unlike aryl-aryl couplings, vinylation reactions are kinetically sensitive. The vinyl group is electron-rich and sterically unencumbered, making the C-B bond highly susceptible to protodeboronation (hydrolysis) before the transmetallation step can occur.
The Mechanistic Reality
Water plays a dual role. You cannot simply "dry" the reaction to fix it, nor can you flood it.
-
The Activator: Water facilitates the formation of the reactive monomeric hydroxide species
, which is often times more reactive toward transmetallation than the halide complex [1]. -
The Destroyer: In the presence of base and water, vinyl boronic acids undergo rapid protodeboronation, yielding the alkene (volatile side product) and boric acid.
Visualizing the Pathway
The following diagram illustrates the critical junction where water dictates the fate of your reaction.
Figure 1: The bifurcation of reaction pathways driven by water concentration. Green indicates the productive cycle; Red indicates the hydrolytic decomposition pathway.
Troubleshooting & FAQs
Symptom 1: "My vinyl boronic acid disappears, but no product is formed."
Diagnosis: Rapid Protodeboronation. The rate of hydrolysis for vinyl boronates is significantly higher than aryl boronates. If you are using standard aqueous conditions (e.g., THF:H2O 1:1) with a strong base (NaOH/K2CO3), you are destroying the reagent before the palladium can find it.
Corrective Action:
-
Switch Base: Move from hydroxides/carbonates to K3PO4 or CsF . These bases provide a "buffer-like" effect and lower the concentration of free OH- ions [2].
-
Water Control: Reduce water to a stoichiometric equivalent (2–5 equiv.) rather than a co-solvent.
-
Reagent Switch: If the issue persists, switch to Potassium Vinyltrifluoroborates (Molander Salts) . These are resistant to hydrolysis and slowly release the active boronic acid species in situ [3].
Symptom 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst Deactivation or Phase Transfer Failure. If the system is too dry, the inorganic base remains insoluble, preventing the activation of the Pd(II) species. Conversely, if the vinyl species polymerizes, it can coat the catalyst.
Corrective Action:
-
The "Trace Water" Protocol: Add exactly 2% v/v water to your anhydrous solvent (e.g., Dioxane or Toluene). This is often sufficient to solubilize the base surface without promoting bulk hydrolysis.
-
Phase Transfer Catalysts: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the base into the organic phase, reducing the need for bulk water.
Symptom 3: "I see significant homocoupling of the vinyl species."
Diagnosis: Oxidative Induced Coupling. While often blamed on oxygen, excess water can exacerbate this by facilitating electron transfer processes if the Pd catalyst is not reduced quickly.
Corrective Action:
-
Degassing: Sparge solvents with Argon for 15 minutes.
-
Ligand Selection: Switch to bulky, electron-rich phosphines like SPhos or XPhos . These ligands accelerate reductive elimination, outcompeting the homocoupling pathway [4].
Strategic Reagent Selection
Not all vinyl sources react the same way to water. Use this table to select the correct precursor for your solvent system.
| Boron Source | Water Tolerance | Reactivity | Recommended Solvent System | Best For |
| Vinyl Boronic Acid | Low | High (Unstable) | DME/H2O (Low water ratio) | Simple, cheap substrates |
| Vinyl Pinacol Ester | Medium | Moderate | Dioxane/H2O (9:1) | General purpose screening |
| K-Vinyl Trifluoroborate | High | High (Requires hydrolysis) | MeOH/H2O or THF/H2O (1:1) | Scale-up, storage stability |
| MIDA Boronate | Very High | Controlled Release | MeCN/H2O (Various ratios) | Complex natural products, slow addition mimicry |
Validated Experimental Protocols
Protocol A: The "Molander" Aqueous Method (High Stability)
Best for: Scale-up and robust substrates where protodeboronation is a risk.
-
Charge: To a reaction vial, add Aryl Halide (1.0 equiv), Potassium Vinyltrifluoroborate (1.05 equiv), and
(3.0 equiv). -
Catalyst: Add
(2–5 mol%). -
Solvent: Add degassed THF:H2O (3:1 ratio). Note: The higher water content is tolerated here because the BF3K salt protects the vinyl group.
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.
Protocol B: The "Lipshutz" Micellar Method (Green/Surfactant)
Best for: Sensitive substrates and room temperature reactions.
-
Solution Prep: Prepare a 2 wt% solution of TPGS-750-M (surfactant) in degassed water.
-
Charge: Add Aryl Halide (1.0 equiv) and Vinyl Pinacol Ester (1.2 equiv).
-
Catalyst: Add
(2 mol%) and (3.0 equiv). -
Reaction: Stir vigorously at room temperature (RT) to 45°C.
-
Mechanism: The surfactant forms micelles. The organic reaction occurs inside the hydrophobic core of the micelle, protecting the vinyl species from the bulk water while allowing the necessary water-base interface at the micelle surface [5].
-
Decision Logic for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Strategic decision tree for selecting solvent systems and boron sources based on substrate stability.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent Applications of the Suzuki–Miyaura Cross-Coupling Reaction in Organic Synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Molander, G. A., & Bernhardt, J. T. (2003). Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry, 68(14), 5534-5539. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
avoiding homocoupling in trans-2-(3-Fluorophenyl)vinylboronic acid reactions
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Avoiding Homocoupling in Reactions with trans-2-(3-Fluorophenyl)vinylboronic acid
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing a critical side reaction—homocoupling—in Suzuki-Miyaura cross-coupling reactions involving trans-2-(3-Fluorophenyl)vinylboronic acid. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent—in this case, trans-2-(3-Fluorophenyl)vinylboronic acid—react with each other to form a symmetrical dimer (a 1,3-diene). This process consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate from the target molecule.[1][2]
Q2: What are the primary drivers of homocoupling in a Suzuki reaction?
A2: There are two principal pathways that promote the homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor.[3][4] Oxygen can facilitate the oxidation of the palladium(0) catalyst to palladium(II) species, which can then promote the homocoupling pathway.
-
Pd(II)-Mediated Homocoupling: If a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it must be reduced in situ to the active Pd(0) catalyst. Boronic acids can act as the reducing agent, a process in which two molecules of the boronic acid are consumed to form a homocoupled dimer for each molecule of Pd(II) reduced.[5]
Q3: Is trans-2-(3-Fluorophenyl)vinylboronic acid particularly susceptible to homocoupling?
A3: Vinylboronic acids, in general, can be prone to homocoupling. The electron-withdrawing fluorine atom on the phenyl ring of trans-2-(3-Fluorophenyl)vinylboronic acid can influence the electronic properties of the molecule, potentially affecting its stability and reactivity in the catalytic cycle. While not inherently more unstable than all other boronic acids, the specific reaction conditions chosen will significantly dictate the extent of homocoupling.
Q4: How does the choice of base impact homocoupling?
A4: The base is critical for activating the boronic acid to facilitate transmetalation but can also influence side reactions.[6][7][8] Very strong bases can sometimes promote side reactions or degradation of sensitive substrates. The base, in synergy with the substrate, can also assist in the leaching of palladium oxide species, which may catalyze homocoupling.[9][10] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are effective in the catalytic cycle while minimizing the propensity for base-induced side reactions.[1]
Understanding the Competing Reaction Pathways
To effectively troubleshoot, it is crucial to visualize the desired catalytic cycle versus the undesired homocoupling pathway.
Desired Pathway: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7] The three key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The undesired boronic acid homocoupling pathway.
Troubleshooting Guide
Use the following table to diagnose and resolve issues with excessive homocoupling in your experiments.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High percentage of homocoupled dimer observed by LCMS/NMR. | 1. Oxygen Contamination: Dissolved oxygen in solvents or atmosphere is a primary culprit. [3] | Solution: Rigorously degas all solvents (e.g., via nitrogen/argon sparging for 30-60 minutes or using 3-4 freeze-pump-thaw cycles). [1][4]Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the entire reaction setup and duration. Rationale: Removing oxygen prevents the oxidation of the active Pd(0) catalyst to Pd(II), which is a key mediator of homocoupling. [4] |
| 2. Use of Pd(II) Precatalyst: Precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction, which consumes the boronic acid. [5] | Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern pre-catalysts (e.g., Buchwald G3/G4) that are designed for efficient generation of the active Pd(0) species with minimal side reactions. [11]Rationale: Starting with Pd(0) or a highly efficient pre-catalyst bypasses the need for the boronic acid to act as a reductant, thus directly suppressing this homocoupling pathway. | |
| 3. Inappropriate Base: The choice and strength of the base can influence side reactions. [9][10] | Solution: Screen weaker inorganic bases. Switch from strong bases (e.g., NaOH, NaOtBu) to milder options like K₃PO₄, K₂CO₃, or Cs₂CO₃. Rationale: Milder bases are sufficient to activate the boronic acid for transmetalation without significantly promoting undesired pathways. [1] | |
| Low yield of cross-coupled product, even after addressing obvious homocoupling. | 1. Suboptimal Ligand Choice: The ligand modulates the stability and reactivity of the palladium center. An improper ligand can lead to slow reductive elimination or catalyst decomposition. | Solution: For coupling with vinylboronic acids, consider bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or tri(cyclohexyl)phosphine (PCy₃). [6][11]Rationale: These ligands promote faster rates of oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the homocoupling pathway. |
| 2. Solvent Effects: The solvent system affects the solubility of reagents and the kinetics of the reaction steps. | Solution: Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are standard. [12][13]If solubility is an issue, consider solvent mixtures like Toluene/EtOH/Water. [2]For some systems, weakly coordinating solvents can be beneficial. [14]Rationale: The solvent must effectively dissolve the reactants and catalyst while facilitating the different phases of the catalytic cycle. Water can be crucial for dissolving the inorganic base and activating the boronic acid. [13] | |
| 3. Protodeborylation: The boronic acid reacts with a proton source (like water) to revert to the corresponding arene, effectively removing it from the reaction. | Solution: Ensure the base is sufficiently strong and soluble to maintain a basic environment. Consider using the more stable pinacol ester derivative of the boronic acid. If this is a persistent issue, anhydrous conditions with a fluoride source (e.g., KF, CsF) can be attempted. Rationale: Protodeborylation is a common decomposition pathway for boronic acids, especially under neutral or acidic conditions. [13]Using boronate esters can enhance stability. [13] |
Recommended Starting Protocol
This general protocol provides a robust starting point for minimizing homocoupling with trans-2-(3-Fluorophenyl)vinylboronic acid. Optimization for your specific aryl/vinyl halide is likely necessary.
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 equiv), trans-2-(3-Fluorophenyl)vinylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Add a stir bar.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the chosen palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and ligand (if not using a pre-catalyst, e.g., SPhos, 2–6 mol%).
-
Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M in the halide). The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–100 °C) and monitor by TLC or LCMS until the limiting reagent is consumed.
Critical Considerations:
-
Order of Addition: It can be beneficial to pre-heat the mixture of the halide, base, and solvent before adding the catalyst and boronic acid. [3]This can help ensure the catalyst is activated in the presence of the coupling partner.
-
Slow Addition: In particularly problematic cases, slow addition of the boronic acid solution via a syringe pump can maintain a low instantaneous concentration, further disfavoring the bimolecular homocoupling reaction. [1] By carefully controlling the reaction atmosphere, selecting the appropriate catalyst system and conditions, and understanding the underlying mechanisms, you can effectively suppress the homocoupling of trans-2-(3-Fluorophenyl)vinylboronic acid and achieve high yields of your desired cross-coupled product.
References
-
C. M. L. V. Garcés, et al. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
G. A. Molander & S. L. J. Trice. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(19), 7980-7993. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Available at: [Link]
-
G. Marck, A. Villiger & R. Buchecker. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7548-7549. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
W. D. Miller, et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 313-318. Available at: [Link]
-
Y. P. Budiman, et al. (2020). Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Journal of the American Chemical Society, 142(13), 6036-6050. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of trans-2-(3-Fluorophenyl)vinylboronic Acid and trans-2-(4-Fluorophenyl)vinylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, vinylboronic acids are indispensable building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their ability to form new carbon-carbon bonds with high stereoselectivity makes them invaluable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically distinct vinylboronic acids: trans-2-(3-Fluorophenyl)vinylboronic acid and trans-2-(4-Fluorophenyl)vinylboronic acid. Understanding their nuanced differences is critical for reaction optimization and rational molecular design.
The Decisive Role of Fluorine Substitution: An Electronic Tug-of-War
The reactivity of a phenylvinylboronic acid in cross-coupling reactions is fundamentally governed by the electronic properties of the phenyl ring. The introduction of a fluorine atom, a highly electronegative substituent, significantly alters the electron density at the boron center, thereby influencing the key transmetalation step of the catalytic cycle. However, the position of the fluorine atom—meta versus para—dictates the balance between its inductive and resonance effects, leading to distinct reactivity profiles.
Electronic Effects at Play:
-
Inductive Effect (-I): Fluorine's high electronegativity pulls electron density away from the aromatic ring through the sigma bond network. This electron-withdrawing effect is felt most strongly at the carbon atom directly attached to the fluorine and diminishes with distance.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.
In trans-2-(4-Fluorophenyl)vinylboronic acid , the fluorine atom is in the para position. Here, the electron-withdrawing inductive effect and the electron-donating resonance effect are in direct opposition. This partial cancellation of effects results in a less pronounced overall electron-withdrawing character compared to the meta-substituted isomer.[1] Consequently, the acidity of 4-fluorophenylboronic acid is the highest among fluorinated phenylboronic acids, with a pKa value of 8.77.[1]
For trans-2-(3-Fluorophenyl)vinylboronic acid , the fluorine atom is in the meta position. From this position, the resonance effect does not extend to the carbon atom bearing the vinylboronic acid group. Therefore, the strong electron-withdrawing inductive effect dominates, leading to a more electron-deficient phenyl ring and a more acidic boronic acid compared to its para counterpart.[1]
Caption: Electronic effects of meta vs. para fluorine substitution.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and the reactivity of the boronic acid partner is paramount.[2][3] The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is often the rate-determining step. The electronic nature of the vinylboronic acid directly impacts this step.
| Feature | trans-2-(3-Fluorophenyl)vinylboronic acid | trans-2-(4-Fluorophenyl)vinylboronic acid | Rationale |
| Lewis Acidity | Higher | Lower | The dominant inductive effect of the meta-fluorine substituent increases the Lewis acidity of the boron center.[1][4] |
| Rate of Transmetalation | Potentially Faster | Potentially Slower | Increased Lewis acidity can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.[3] |
| Susceptibility to Protodeboronation | Potentially Higher | Potentially Lower | The more electron-deficient nature of the 3-fluorophenyl ring can make the C-B bond more susceptible to cleavage by protic solvents or acidic conditions. |
While direct, side-by-side kinetic studies comparing these two specific vinylboronic acids are not extensively documented in a single source, the established principles of electronic effects on boronic acid reactivity allow for a strong inference. The increased Lewis acidity of the meta-substituted isomer is expected to facilitate the formation of the reactive boronate species upon treatment with a base, potentially leading to a faster rate of transmetalation. However, this enhanced reactivity can be a double-edged sword, as the increased electrophilicity of the carbon-boron bond may also render the compound more susceptible to undesired side reactions like protodeboronation, especially under prolonged reaction times or in the presence of excess water.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general framework for comparing the reactivity of the two vinylboronic acids under identical conditions. It is crucial to maintain consistency in all parameters to ensure a valid comparison.
Materials:
-
trans-2-(3-Fluorophenyl)vinylboronic acid or trans-2-(4-Fluorophenyl)vinylboronic acid
-
Aryl Halide (e.g., 4-bromoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or CsF)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the vinylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane:Water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Practical Recommendations
The choice between trans-2-(3-Fluorophenyl)vinylboronic acid and trans-2-(4-Fluorophenyl)vinylboronic acid can have a tangible impact on the outcome of a Suzuki-Miyaura coupling reaction.
-
For reactions where a higher reactivity is desired and protodeboronation can be minimized through careful control of reaction conditions (e.g., anhydrous solvents, shorter reaction times), trans-2-(3-Fluorophenyl)vinylboronic acid may be the superior choice. Its enhanced Lewis acidity can lead to faster reaction rates.
-
In cases where stability and minimizing side reactions are the primary concern, trans-2-(4-Fluorophenyl)vinylboronic acid offers a more robust and forgiving option. The balanced electronic effects contribute to its greater stability, making it a reliable coupling partner under a broader range of conditions.
Ultimately, the optimal choice will depend on the specific substrates, catalyst system, and desired outcome of the reaction. Empirical screening of both reagents under the intended reaction conditions is always the most prudent approach to achieving the highest yield and purity of the target molecule.
References
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022;27(11):3427. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. National Institutes of Health. 2020. Available from: [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. 2022. Available from: [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Guide: Beyond Suzuki – Optimizing Vinylarene Synthesis
Executive Summary & Strategic Rationale
The Suzuki-Miyaura coupling is the industry standard for constructing vinylarenes (styrenes) due to its mild conditions and the general availability of boronic acids. However, for the modern drug developer, reliance solely on Suzuki methodologies introduces critical bottlenecks:
-
Protodeboronation: Heterocyclic boronic acids (e.g., 2-pyridyl) are notoriously unstable.
-
Purification: Removal of boron byproducts can be tedious in late-stage GMP campaigns.
-
IP & Cost: High-value vinyl boronic acids often carry significant IP premiums compared to their halide or olefin counterparts.
This guide objectively evaluates the three primary high-performance alternatives—Heck-Mizoroki , Stille , and Hiyama-Denmark —providing validated protocols and decision frameworks to optimize your synthetic route.
Decision Framework: Selecting the Optimal Methodology
Before detailing protocols, we must establish the logic for method selection. The following decision tree illustrates the causal link between substrate properties and reaction choice.
Figure 1: Strategic decision matrix for selecting vinylation methodologies based on substrate stability and process scale.
Deep Dive: The Heck-Mizoroki Reaction
The Atom-Economy Champion
The Heck reaction differs fundamentally from Suzuki/Stille as it involves an alkene insertion rather than transmetallation. It is the preferred method for large-scale synthesis of simple styrenes due to the absence of stoichiometric metal waste.
Mechanistic Insight
Success in Heck coupling relies on controlling the regioselectivity (linear beta-arylation vs. branched alpha-arylation). For electron-rich olefins (vinyl ethers), internal arylation dominates. For electron-deficient olefins (acrylates) or neutral styrenes, linear products are favored.
Validated Protocol (General Application)
This protocol is optimized for coupling aryl bromides with styrene derivatives.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Olefin (1.2 equiv)
-
Pd(OAc)₂ (1-3 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃) (2-6 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: DMF or MeCN (0.2 M)
Workflow:
-
Inerting: Charge a reaction vessel with Aryl Bromide, Pd(OAc)₂, and P(o-tol)₃. Evacuate and backfill with N₂ (3 cycles).
-
Addition: Add degassed DMF, followed by Et₃N and the Olefin via syringe.
-
Thermal Activation: Heat to 80-100°C. Note: Monitoring internal temperature is crucial; exotherms can degrade the catalyst.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to remove amine salts) and Brine.
-
Purification: Flash chromatography.
Critical Control Point: If using aryl chlorides, switch the ligand to a bulky, electron-rich phosphine like P(t-Bu)₃ or an NHC ligand to facilitate oxidative addition.
Deep Dive: The Stille Coupling
The Complex Molecule Specialist
When your scaffold contains base-sensitive lactones, epoxides, or protecting groups that crumble under Suzuki conditions (hot carbonate bases), Stille is the "rescue" methodology. It operates under essentially neutral conditions.
Performance Profile
-
Pros: Highest functional group tolerance; stannanes are air/moisture stable.
-
Cons: Stoichiometric organotin waste (neurotoxic); difficult purification.
Validated Protocol (The "Liebeskind" Modification)
Using Cu(I) co-catalysis accelerates the reaction and allows for milder conditions.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Vinyltributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (10 mol%)
-
CsF (2.0 equiv) - Optional: scavenges tin waste as insoluble fluoride.
-
Solvent: 1,4-Dioxane or DMF
Workflow:
-
Setup: Combine Aryl Halide, Stannane, and Pd catalyst in a dry flask under Argon.
-
Activation: Add CuI and CsF.
-
Reaction: Heat to 45-60°C. (Significantly lower than standard Suzuki).
-
De-Stannylation Workup (Crucial): Upon completion, add 10% aqueous KF solution and stir vigorously for 30 minutes. This converts soluble tin halides into insoluble polymeric tin fluorides. Filter through Celite before extraction.
Deep Dive: The Hiyama-Denmark Coupling
The Stable & Green Alternative
Organosilanes are non-toxic and highly stable, but the Si-C bond is too strong for direct transmetallation. The Denmark modification utilizes silanolates or fluoride activation to form a hypervalent silicon species, which is active toward Palladium.
Validated Protocol (Denmark System)
Ideal for coupling with vinyl siloxanes or silanols.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Cyclic Vinyl Siloxane (or Vinyltrimethoxysilane) (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv) - anhydrous 1M in THF
-
Solvent: THF
Workflow:
-
Pre-complexation: Stir the Aryl Iodide and Pd catalyst in THF for 10 min.
-
Activation: Add the Vinyl Silane followed by dropwise addition of TBAF.
-
Reaction: Stir at RT to 50°C.
-
Analysis: Monitor by HPLC. The appearance of the product usually correlates with the disappearance of the hypervalent silicon intermediate.
Comparative Performance Analysis
The following data summarizes the operational metrics of these methods compared to a standard Suzuki coupling (using Vinyl Boronic Acid Pinacol Ester).
| Metric | Suzuki (Standard) | Heck-Mizoroki | Stille | Hiyama-Denmark |
| Atom Economy | Moderate (Boronate waste) | High (H-X waste only) | Low (Stannane waste) | Moderate (Silane waste) |
| Toxicity | Low | Low | High (Tin) | Low |
| Reagent Stability | Low (Protodeboronation) | High (Olefins) | Very High | High |
| Cost (Normalized) | $ | |||
| Base Requirement | Strong Base (K₂CO₃/Cs₂CO₃) | Amine Base (Et₃N) | None/Neutral | Fluoride Source |
| Typical Yield | 75-95% | 60-85% | 80-98% | 70-90% |
Mechanistic Flow Comparison
The following diagram highlights the divergence in the catalytic cycles, specifically the "Activation" step which dictates the reaction conditions.
Figure 2: Mechanistic divergence emphasizing the activation modes of the competing methodologies.
References
-
Heck Reaction Mechanism & Scope: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Stille Coupling & Tin Toxicity Management: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link
-
Hiyama-Denmark Coupling (Silanolates): Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: A New Perspective in Silicon-Based Cross-Coupling. Accounts of Chemical Research, 41(11), 1486–1499. Link
-
Copper Effect in Stille Coupling: Han, X., Stoltz, B. M., & Corey, E. J. (1999). Cuprous iodide accelerated Stille reactions. Journal of the American Chemical Society, 121(33), 7600-7605. Link
-
Comparison of Cross-Coupling Methods: Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442–4489. Link
Stereochemical Validation of trans-2-(3-Fluorophenyl)vinylboronic Acid Coupling Products: A Comparative Analytical Guide
Executive Summary
In the synthesis of fluorinated styrenes—critical pharmacophores in drug discovery—maintaining the E-alkene geometry is paramount. While ** trans-2-(3-fluorophenyl)vinylboronic acid** (CAS: 849062-22-2) is a potent reagent for introducing the (E)-3-fluorostyryl motif via Suzuki-Miyaura coupling, validating the stereochemical fidelity of the final product is a frequent bottleneck.[1][2]
This guide compares the primary analytical methodologies for validating the stereochemistry of these products. Our analysis confirms that
Technical Context: The Stereochemical Challenge
Vinylboronic acids generally undergo transmetalation with retention of configuration.[1][2] However, the trans-2-(3-fluorophenyl)vinylboronic acid is susceptible to protodeboronation and potential isomerization under forcing conditions or prolonged storage.[1][2]
The core challenge in validation is distinguishing the desired (E)-product (trans) from the potential (Z)-impurity (cis) or verifying that no isomerization occurred during the palladium catalytic cycle.
Mechanism of Stereoretention
The Suzuki-Miyaura coupling proceeds via a stereoretentive transmetalation step.[1][2] The palladium(II) complex reacts with the vinylboronate species, transferring the organic group with its geometry intact.
Figure 1: Stereochemical pathway of Suzuki-Miyaura coupling showing the critical retention steps and potential isomerization risks.
Comparative Analysis of Validation Methods
This section objectively compares the three primary methods for validating the E/Z ratio of the coupled product.
Method A: H NMR Spectroscopy (The Gold Standard)
Proton NMR is the definitive tool for structural assignment due to the distinct scalar coupling constants (
-
Mechanism: The magnetic interaction between vicinal protons depends on the dihedral angle (Karplus relationship).[3]
-
Metric: The coupling constant
.[1][2][3]
| Feature | trans (E-Isomer) | cis (Z-Isomer) |
| Dihedral Angle | ~180° | ~0° |
| 12 – 18 Hz (Typ. 16 Hz) | 6 – 12 Hz (Typ. 11 Hz) | |
| Chemical Shift | Generally Downfield | Generally Upfield (Shielded) |
Method B: 2D NOESY / HOESY
When signals are overlapped or
Method C: HPLC/UPLC (Chiral or Reverse Phase)
Chromatography is best for quantitation of low-level impurities rather than ab initio structure assignment.[1][2]
-
Pros: Can detect < 0.1% Z-isomer.
-
Cons: Requires reference standards for absolute identification. Cis isomers typically elute later on reverse-phase columns due to higher dipole moments, but this is not a guaranteed rule.[1][2]
Summary Comparison Table
| Validation Metric | 2D NOESY | HPLC/UPLC | |
| Primary Utility | Structural Proof | Spatial Confirmation | Purity Quantitation |
| Speed | Fast (< 10 min) | Medium (30-60 min) | Slow (Method Dev) |
| Cost | Low | Low | Medium |
| Self-Validating? | Yes (via | Yes (via Cross-peaks) | No (Needs Standard) |
| Sensitivity | ~1-2% impurity | ~5% impurity | < 0.1% impurity |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-Fluorostyrene Derivative
Use this standard protocol to generate the product for validation.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Pd(PPh
) (3-5 mol%)[1][2] -
K
CO (2.0 equiv)[1][2] -
Solvent: DME/Water (2:[1]1) or Toluene/Ethanol/Water (4:1:1)[1]
Step-by-Step:
-
Charge: In a reaction vial, combine the aryl halide, boronic acid, and K
CO . -
Degas: Add solvents and degas by sparging with Argon for 10 minutes. (Oxygen promotes homocoupling and catalyst decomposition).[1][2]
-
Catalyst: Add Pd(PPh
) quickly under Argon flow. -
Heat: Seal and heat to 80–90 °C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na
SO . -
Purification: Concentrate and purify via silica gel flash chromatography.
Protocol 2: Analytical Validation Workflow (NMR)
The self-validating logic for assigning stereochemistry.
Sample Prep: Dissolve ~5-10 mg of purified product in 0.6 mL CDCl
Data Acquisition:
-
Acquire standard 1D
H NMR (16 scans min).[1][2] -
Critical Step: Zoom into the alkene region (typically 6.0 – 7.5 ppm).[1][2]
-
Identify the two vinylic protons.[1][2] They will appear as doublets (or doublets of doublets due to Fluorine coupling).[1][2]
-
Calculate
value: .[1][2]
Decision Logic:
Figure 2: Decision tree for stereochemical assignment using
Expert Insights & Troubleshooting
The Fluorine Effect
The presence of the 3-Fluoro group on the phenyl ring introduces additional splitting.
-
H-
F Coupling: You may observe long-range coupling ( or ) on the vinylic protons, typically 1–3 Hz.[1][2] Do not confuse this small splitting with the large vicinal alkene coupling.[1][2] -
Recommendation: If the multiplet is complex, acquire a
F-decoupled H NMR spectrum (if hardware permits) to collapse the signals into simple doublets, simplifying the measurement.
Reagent Stability Warning
trans-2-(3-Fluorophenyl)vinylboronic acid is less stable than its pinacol ester counterpart.[1][2]
-
Storage: Store at 4°C. If the reagent turns from white to off-white/yellow, it may have dehydrated to the boroxine (anhydride). This usually does not affect stereochemistry but requires recalculating stoichiometry (boroxine is 3x the molecular weight minus 3 waters).[1][2]
-
Alternative: If stereochemical erosion is observed, switch to the Potassium Trifluoroborate salt derivative, which is air-stable and highly resistant to isomerization.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] Link
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]
-
Hoye, T. R., et al. (1994).[1][2][4] A Practical Guide to First-Order Multiplet Analysis in
H NMR Spectroscopy. The Journal of Organic Chemistry, 59(15), 4096-4103. Link[1][2] -
Molander, G. A., & Ellis, N. (2002).[1][2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265-275.[1][2] Link[1][2]
Sources
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial trans-2-(3-Fluorophenyl)vinylboronic acid
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. In the realm of medicinal chemistry, trans-2-(3-Fluorophenyl)vinylboronic acid is a valuable building block, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] However, the presence of impurities in commercial batches of this reagent can lead to unpredictable reaction outcomes, reduced yields, and the introduction of potentially harmful substances into the drug development pipeline.
This guide provides a comprehensive framework for the characterization and comparison of impurities in commercial trans-2-(3-Fluorophenyl)vinylboronic acid. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and offer insights into the potential sources of common impurities. This document is designed to empower you to objectively assess the quality of this critical reagent from various suppliers, ensuring the integrity and success of your research and development efforts.
The Critical Need for Impurity Profiling
The adage "garbage in, garbage out" holds particularly true in synthetic chemistry. Impurities in trans-2-(3-Fluorophenyl)vinylboronic acid can arise from various stages of its synthesis, purification, and storage. These unwanted components can range from unreacted starting materials and byproducts to residual catalysts and degradation products. The consequences of using impure reagents are manifold:
-
Reduced Reaction Yield and Selectivity: Impurities can interfere with the catalytic cycle of the Suzuki-Miyaura coupling, leading to lower yields of the desired product and the formation of unwanted side products.
-
Formation of Toxic Byproducts: Some impurities, particularly those derived from catalysts or certain reagents, can be toxic or mutagenic, posing a significant risk in drug development.[3]
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in synthetic protocols, hindering process development and scale-up.
-
Challenges in Downstream Purification: The presence of impurities can complicate the purification of the final product, increasing costs and development timelines.
A thorough characterization of commercial trans-2-(3-Fluorophenyl)vinylboronic acid is therefore not merely a quality control measure but a critical step in mitigating these risks.
A Multi-Modal Approach to Impurity Characterization
A comprehensive understanding of the impurity profile of trans-2-(3-Fluorophenyl)vinylboronic acid necessitates a multi-modal analytical approach. No single technique can provide a complete picture. Here, we outline the most effective methods and the rationale for their application.
Overall Workflow for Impurity Identification and Characterization
Caption: Overall workflow for the comprehensive characterization of impurities.
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is the workhorse for assessing the purity of non-volatile organic compounds.[4][5] A well-developed reversed-phase HPLC method can effectively separate the main component from both more polar and less polar impurities. By comparing the peak area of the main component to the total peak area, a quantitative measure of purity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides invaluable structural information.
-
¹H NMR: Allows for the confirmation of the main compound's structure and can reveal the presence of organic impurities, often identifiable by their characteristic proton signals.
-
¹¹B NMR: This technique is particularly useful for boron-containing compounds.[6][7] It can provide information about the chemical environment of the boron atom, helping to identify species like boroxines (cyclic anhydrides of boronic acids), which are common impurities.[8][9] The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxines.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification of volatile and semi-volatile organic impurities.[10][11] For boronic acids, derivatization may be necessary to increase their volatility and prevent decomposition in the hot injector.[3] This technique is particularly important for screening for potentially mutagenic impurities that may be present at trace levels.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Given that trans-2-(3-Fluorophenyl)vinylboronic acid is synthesized using a palladium catalyst, residual palladium is a common and critical impurity.[12][13][14] ICP-MS is the gold standard for quantifying trace metals with high sensitivity.
Potential Impurities and Their Synthetic Origins
Understanding the synthetic route to trans-2-(3-Fluorophenyl)vinylboronic acid provides clues to the likely impurities. A common method is the hydroboration of 3-fluorophenylacetylene.
Caption: Potential synthetic pathways leading to common impurities.
Based on this, we can anticipate the following classes of impurities:
| Impurity Class | Specific Examples | Potential Source | Recommended Analytical Technique |
| Starting Materials & Reagents | 3-Fluorophenylacetylene, bis(pinacolato)diboron (BPD), tetrahydroxydiboron (BBA) | Incomplete reaction or use of excess reagents | GC-MS, HPLC-UV |
| Reaction Byproducts | cis-2-(3-Fluorophenyl)vinylboronic acid, homocoupled products | Non-selective reaction conditions | HPLC-UV, ¹H NMR |
| Catalyst Residues | Palladium species | Incomplete removal during workup and purification | ICP-MS |
| Degradation Products | Boroxine (cyclic trimer) | Dehydration during synthesis or storage | ¹¹B NMR, LC-MS |
| Solvent Residues | Toluene, THF, Dioxane | Incomplete removal after purification | GC-MS (headspace) |
Experimental Protocols
Here, we provide a detailed protocol for a comparative HPLC-UV analysis, which serves as an excellent first-pass assessment of purity.
Comparative HPLC-UV Analysis of Commercial Samples
This protocol is designed to compare the purity of trans-2-(3-Fluorophenyl)vinylboronic acid from different commercial suppliers.
Caption: Experimental workflow for comparative HPLC-UV analysis.
1. Materials and Reagents:
-
trans-2-(3-Fluorophenyl)vinylboronic acid samples from different suppliers
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a diluent of 50:50 Acetonitrile:Water.
-
Accurately weigh and dissolve approximately 10 mg of each commercial sample in 10 mL of diluent to achieve a concentration of 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
5. Data Analysis and Comparison:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of each sample using the area percent method: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
Compare the % purity values across the different suppliers.
-
Qualitatively compare the impurity profiles. Note the number and relative abundance of impurity peaks.
Interpreting the Data: A Comparative Look
Let's consider a hypothetical comparison of three commercial batches of trans-2-(3-Fluorophenyl)vinylboronic acid.
| Supplier | Purity by HPLC-UV (%) | Key Impurities Observed | Residual Palladium (ppm) | ¹¹B NMR Observations |
| Supplier A | 98.5 | One major impurity at RRT 0.85 | 15 | Sharp signal at ~30 ppm, minor broad signal at ~33 ppm |
| Supplier B | 99.7 | No significant impurities detected | < 5 | Single sharp signal at ~30 ppm |
| Supplier C | 95.2 | Multiple impurities, significant peak at RRT 1.2 | 55 | Broad signal around 30-33 ppm, indicating a mixture |
Analysis:
-
Supplier B demonstrates the highest purity by HPLC-UV, with minimal impurities and the lowest residual palladium content. The single sharp signal in the ¹¹B NMR spectrum suggests the absence of significant amounts of boroxine.
-
Supplier A shows good purity, but the presence of a notable impurity and a higher level of residual palladium may warrant further investigation or purification before use in sensitive applications. The minor broad signal in the ¹¹B NMR suggests the presence of some boroxine.
-
Supplier C exhibits the lowest purity, with multiple impurities and a high level of palladium contamination. The broad ¹¹B NMR signal is indicative of a significant amount of boroxine or other boron-containing impurities. This batch would likely be unsuitable for most applications without extensive purification.
Conclusion and Recommendations
The quality of commercial trans-2-(3-Fluorophenyl)vinylboronic acid can vary significantly between suppliers. A comprehensive analytical approach, combining HPLC-UV, NMR (¹H and ¹¹B), GC-MS, and ICP-MS, is essential for a thorough characterization of impurities.
As a Senior Application Scientist, my recommendation is to establish a routine in-house quality control protocol for this and other critical reagents. By implementing the methodologies outlined in this guide, you can:
-
Make informed purchasing decisions: Select suppliers that consistently provide high-purity reagents.
-
Improve experimental reproducibility: Ensure that your synthetic results are not compromised by batch-to-batch variability.
-
Mitigate risks in drug development: Avoid the introduction of potentially harmful impurities into your synthetic pipeline.
Investing the time and resources to thoroughly characterize your starting materials is a fundamental aspect of scientific integrity and will ultimately contribute to the success of your research and development endeavors.
References
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS . LCGC International - Chromatography Online. [Link]
-
GC/MS strategies for mutagenic impurities analysis . Separation Science. [Link]
-
gc-ms/ms: a targeted quantification of potential nitrosamine impurities in apixaban . ResearchGate. [Link]
-
Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method . MDPI. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS . LCGC International - Chromatography Online. [Link]
-
Vinylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]
-
11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer . NIH. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ . LOCKSS. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ . HETEROCYCLES. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations . ACS Publications. [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation . Agilent. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures . University of Amsterdam. [Link]
-
Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells . ACS Publications. [Link]
-
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study . MDPI. [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters . ResearchGate. [Link]
-
Catalysts used for the Suzuki-Miyaura coupling . ResearchGate. [Link]
-
Synthesis of vinyl boronic esters by boron‐Wittig reaction. (a) The... . ResearchGate. [Link]
-
Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction . NIH. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction . MDPI. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation . PMC - NIH. [Link]
-
11 B NMR Chemical Shifts . SDSU Chemistry. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . ACS Publications. [Link]
-
A RP-HPLC-UV method for the dual detection of fluconazole and clobetasol propionate and application to a model dual drug delivery hydrogel . RSC Publishing. [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information . University of Oregon. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - PubMed Central. [Link]
Sources
- 1. 反式-2-(3-氟苯基)乙烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. A RP-HPLC-UV method for the dual detection of fluconazole and clobetasol propionate and application to a model dual drug delivery hydrogel - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
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- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Proper Disposal of trans-2-(3-Fluorophenyl)vinylboronic Acid
Executive Summary & Chemical Context
trans-2-(3-Fluorophenyl)vinylboronic acid (CAS: 849062-24-4) is a specialized organoboron reagent predominantly used in Suzuki-Miyaura cross-coupling reactions to introduce styryl motifs into pharmaceutical scaffolds.
While boronic acids are generally considered less toxic than their borane precursors, the disposal of this specific compound requires strict adherence to Halogenated Organic Waste protocols due to the fluorine substituent. Improper disposal via non-halogenated streams can lead to the formation of hydrofluoric acid (HF) during standard incineration, damaging facility scrubbers and violating environmental compliance (RCRA in the US, REACH in EU).
This guide outlines the segregation, packaging, and emergency response protocols necessary to handle this compound's waste stream safely.
Hazard Assessment & Waste Classification
Before disposal, the waste profile must be characterized to ensure compatibility with waste contractor guidelines.
Physicochemical Profile for Disposal
| Parameter | Data | Operational Implication |
| Molecular Formula | Contains Carbon, Boron, and Fluorine . | |
| Physical State | Solid (Powder) | Dust generation is a primary inhalation risk during transfer. |
| Halogen Content | ~11.4% (w/w) | MUST be classified as Halogenated Waste ( |
| Reactivity | Mildly Lewis Acidic | Avoid mixing with strong oxidizers (e.g., |
| Acidity (pKa) | ~8–9 (Boronic acid) | Compatible with neutral and slightly acidic organic waste streams. |
The "Halogen Rule" (Expert Insight)
Many laboratories default to "Non-Halogenated" bins for organic solids unless they are solvents like Dichloromethane. This is a critical error for fluorinated solids.
-
Mechanism: Upon incineration, the fluorine atom in the phenyl ring is liberated.
-
Consequence:
(Hydrofluoric Acid). -
Protocol: Always tag this waste as Halogenated to ensure the incineration facility uses appropriate caustic scrubbers.
Waste Segregation & Packaging Workflow
The following flowchart illustrates the decision logic for segregating this compound from other laboratory waste streams to prevent cross-contamination and reactivity hazards.
Figure 1: Decision logic for segregating fluorinated boronic acid waste streams. Note that even if dissolved in non-halogenated solvents (like THF), the presence of the solute classifies the entire mixture as halogenated.
Step-by-Step Disposal Protocol
A. Solid Waste (Expired Reagent, Weighing Boats, Contaminated PPE)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum lined with a chemically resistant bag (6-mil polyethylene).
-
Transfer: Transfer solids carefully to avoid dust generation. Do not sweep dust into general trash.
-
Segregation: Do not mix with strong oxidizers (permanganates, nitrates) or alkali metals.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Solid Debris contaminated with trans-2-(3-Fluorophenyl)vinylboronic acid."
-
Hazard Checkbox: Toxic, Irritant.
-
Critical Note: Write "HALOGENATED" clearly on the tag.
-
B. Liquid Waste (Reaction Mixtures)
-
Quenching (If necessary): If the boronic acid was used with reactive organometallics (e.g., n-BuLi, Grignards), ensure the reaction is fully quenched with water or ammonium chloride before adding to the waste container.
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform : Pour into the standard "Halogenated Organic Solvents" carboy.
-
If dissolved in Acetone/Methanol/THF : You must still pour this into the "Halogenated" carboy (or a dedicated carboy for halogenated/non-halogenated mixtures) because the solute (the boronic acid) introduces fluorine.
-
-
pH Check: Ensure the waste stream is not highly acidic (pH < 2) or basic (pH > 12.5) unless the carboy is specifically rated for corrosives. Neutralize if necessary.
Emergency Spill Response Procedures
Accidental release of trans-2-(3-Fluorophenyl)vinylboronic acid requires immediate containment to prevent respiratory exposure to the dust.
Spill Management Workflow
Figure 2: Sequential workflow for managing solid spills of boronic acids.
Detailed Cleanup Steps
-
Evacuate & Ventilate: If the spill is significant (>50g) and outside a fume hood, evacuate the immediate area to allow dust to settle.
-
Wet Method (Preferred): Do not dry sweep.
-
Place damp paper towels or absorbent pads over the powder. This prevents the generation of airborne particulates.
-
Wipe inward from the periphery of the spill to the center.
-
-
Decontamination:
-
After removing the bulk solid, wipe the surface with a mild soap/water solution or 70% ethanol.
-
Note: Boronic acids are soluble in ethanol/methanol. This is effective for final surface cleaning.
-
-
Waste Collection: Place all contaminated wipes and gloves into the Solid Halogenated Waste container.
Regulatory & Compliance Framework
Adherence to these protocols ensures compliance with major regulatory bodies.
-
US EPA (RCRA): While this specific CAS is not typically a "P-listed" or "U-listed" waste, it falls under the characteristic of Toxic (if determined by TCLP) and must be treated as Halogenated Organic Waste for incineration purposes [1].
-
Destruction Method: The industry standard for this compound is High-Temperature Incineration with acid gas scrubbing.
-
Why: The C-B bond requires high energy to break, and the C-F bond requires scrubbing to capture HF.
-
-
Drain Disposal: STRICTLY PROHIBITED. Organoboron compounds can be phytotoxic (harmful to plants) and difficult for municipal water treatment plants to filter completely [2].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Organoboron compounds. REACH Registration Dossiers. [Link]
-
American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS Center for Lab Safety. [Link]
A Comprehensive Guide to the Safe Handling of trans-2-(3-Fluorophenyl)vinylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe and effective handling of specialized reagents is paramount. This guide provides essential safety and logistical information for the use of trans-2-(3-Fluorophenyl)vinylboronic acid, a valuable building block in organic synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and best practices within your laboratory. This document is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), operational protocols, and disposal plans, grounded in established safety principles for boronic acids and related compounds.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for trans-2-(3-Fluorophenyl)vinylboronic acid is not publicly available, a thorough analysis of structurally similar compounds, such as other fluorinated phenylboronic acids, allows for a reliable inference of its potential hazards. The primary risks associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation. Safety data for analogous compounds like 3-Fluorophenylboronic acid and trans-2-(4-Chlorophenyl)vinylboronic acid consistently list skin and eye irritation as a key hazard[1][2].
-
Respiratory Tract Irritation: Inhalation of the dust or powder can lead to respiratory irritation[1].
-
Harmful if Swallowed: Oral ingestion may be harmful, a common warning for many chemical reagents[1].
It is imperative to handle this compound with the understanding that it is a potential irritant and should be treated with care to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling trans-2-(3-Fluorophenyl)vinylboronic acid. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory. They provide a seal around the eyes, offering superior protection from dust particles and accidental splashes compared to standard safety glasses. |
| Hand Protection | Nitrile gloves are the recommended choice for handling boronic acids. They offer good resistance to a range of chemicals and are suitable for tasks involving potential incidental contact. Always inspect gloves for any signs of degradation or perforation before use. |
| Protective Clothing | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or generating significant amounts of dust, consider a chemical-resistant apron. |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if you are weighing out larger quantities or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation of airborne particles. |
Why this level of protection? The causality is clear: preventing contact with skin, eyes, and the respiratory system is the most effective way to mitigate the primary hazards of irritation associated with this class of compounds.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe and efficient use of trans-2-(3-Fluorophenyl)vinylboronic acid.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].
-
The container should be kept tightly closed to prevent absorption of moisture and contamination.
Handling and Weighing:
-
All handling of the solid compound should be performed in a well-ventilated laboratory hood to minimize inhalation exposure.
-
When weighing the powder, use a chemical fume hood or a balance enclosure to contain any dust.
-
Avoid creating dust clouds. Use a spatula to gently transfer the material.
-
After handling, thoroughly wash your hands with soap and water, even if gloves were worn.
Experimental Workflow Diagram:
The following diagram illustrates a logical workflow for the safe handling and use of trans-2-(3-Fluorophenyl)vinylboronic acid.
Caption: A step-by-step workflow for the safe handling of trans-2-(3-Fluorophenyl)vinylboronic acid.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Categorization:
-
Uncontaminated Solid Waste: Small quantities of pure, uncontaminated trans-2-(3-Fluorophenyl)vinylboronic acid may, in some jurisdictions, be considered non-hazardous waste. However, it is always best to err on the side of caution and consult your institution's environmental health and safety (EHS) guidelines.
-
Contaminated Waste: Any material contaminated with the boronic acid, such as weigh boats, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the boronic acid should be collected in a labeled hazardous waste container for liquid organic waste. Do not pour boronic acid solutions down the drain unless specifically permitted by your local regulations and EHS office for very dilute, neutralized solutions[3].
Disposal Procedure:
-
Segregate Waste: Keep solid and liquid waste streams separate.
-
Label Containers: Clearly label all waste containers with the full chemical name and an indication of the hazards.
-
Consult EHS: Follow your institution's specific procedures for the collection and disposal of chemical waste. They will have established protocols for handling and disposing of hazardous materials in compliance with local and federal regulations.
For small amounts of boric acid, some guidelines suggest that if approved by local regulations, it can be dissolved in a large volume of water and flushed down the drain[3]. However, for organoboronic acids, which may have different environmental impacts, it is more prudent to treat them as chemical waste. Neutralization with a mild base like sodium bicarbonate can be an option for simple boric acid, but the reactivity of the vinyl and fluorophenyl groups in the target compound may lead to unintended side reactions, making this approach less advisable without a thorough risk assessment[3]. Therefore, collection for professional disposal is the most reliable and safest method.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. Clean the spill area with a damp cloth. |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team. |
By adhering to these guidelines, you can confidently and safely incorporate trans-2-(3-Fluorophenyl)vinylboronic acid into your research endeavors, fostering a secure and productive laboratory environment.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
